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Core Science & Biosynthesis

Foundational

Synthesis Pathway of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate: A Chemoselective SuFEx Approach

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol Executive Summary & Strategic Rationale The synthesis of highly functio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Laboratory Protocol

Executive Summary & Strategic Rationale

The synthesis of highly functionalized aryl fluorosulfonates (often termed fluoranesulfonates) is a critical operation in modern medicinal chemistry, particularly for the development of covalent inhibitors and chemical biology probes[1]. The target compound, 2-amino-4-(ethanesulfonyl)phenyl fluoranesulfonate , presents a unique and notorious synthetic challenge: the molecule contains both a highly nucleophilic phenoxide precursor (-OH) and a competing primary aniline moiety (-NH₂).

Historically, functionalizing such an ortho-aminophenol with aggressive electrophiles like sulfuryl fluoride (SO₂F₂) gas required tedious protection-deprotection cycles (e.g., Boc-protection of the amine) to prevent competitive sulfamoylation[2]. As a Senior Application Scientist, I advocate for abandoning these outdated, low-atom-economy routes. Instead, this guide details a highly efficient, one-step Sulfur(VI) Fluoride Exchange (SuFEx) pathway utilizing the bench-stable reagent AISF ([4-(acetylamino)phenyl]imidodisulfuryl difluoride)[3]. This approach leverages kinetic chemoselectivity to directly fluorosulfonate the phenol while leaving the aniline completely untouched[4].

Retrosynthetic Analysis & Mechanistic Causality

The Ortho-Amine Challenge and SuFEx Stability

A critical failure point in traditional sulfonylation of ortho-aminophenols is intramolecular cyclization. When a standard sulfonate ester (like a mesylate) is formed adjacent to an amine, the amine rapidly attacks the electrophilic sulfur, forming a cyclic benzoxathiazole derivative.

However, the SuFEx click chemistry paradigm relies on the exceptional stability of the S(VI)-F bond[5]. Aryl fluorosulfonates are highly resistant to spontaneous intramolecular nucleophilic attack[1]. Once the fluorosulfonate group is installed, the adjacent aniline is electronically and sterically incapable of displacing the fluoride ion under standard conditions.

Reagent Selection: Why AISF?

We utilize AISF over gaseous SO₂F₂ or fluorosulfuryl imidazolium salts for three field-proven reasons:

  • Exquisite Chemoselectivity: Under mild basic conditions, AISF reacts exclusively with phenoxides. The aniline nitrogen is insufficiently nucleophilic to attack the bulky S(VI) center of AISF[4].

  • Operational Safety: AISF is a crystalline, shelf-stable solid, eliminating the need for specialized gas-handling equipment[3].

  • Leaving Group Thermodynamics: The imidodisulfuryl byproduct is an excellent, non-nucleophilic leaving group that drives the reaction to completion within minutes[5].

Workflow A 2-Amino-4-(ethanesulfonyl)phenol (Starting Material) B AISF Reagent + DBU (Chemoselective SuFEx) A->B THF, 0 °C to RT 30 minutes C 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate (Target Product) B->C Direct Fluorosulfonation (Aniline Unaffected)

Chemoselective one-step SuFEx synthesis workflow avoiding amine protection cycles.

Mechanism Phenol Phenoxide Anion (Strong Nucleophile) TS Pentacoordinate S(VI) Intermediate Rapid S-O Bond Formation Phenol->TS Nucleophilic Attack Aniline Aniline Nitrogen (Weak Nucleophile) AISF AISF Reagent (S(VI) Electrophile) Aniline->AISF No Reaction (Steric/Electronic Exclusion) AISF->TS F-SO2 Transfer Product Aryl Fluorosulfonate (Final Product) TS->Product Imidodisulfuryl Leaving Group Departure

Mechanistic pathway of AISF-mediated SuFEx highlighting chemoselectivity for phenols.

Experimental Methodology: A Self-Validating Protocol

This protocol is designed as a self-validating system. At each critical juncture, specific observable metrics confirm the success of the chemical transformation, ensuring trustworthiness and reproducibility.

Materials Required
  • Starting Material: 2-Amino-4-(ethanesulfonyl)phenol (CAS 43115-40-8)[6].

  • SuFEx Reagent: AISF (CAS 2172794-56-6)[3].

  • Base: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). Causality note: DBU is chosen over Et₃N because its higher pKa ensures rapid, quantitative deprotonation of the phenol without acting as a competing nucleophile.

  • Solvent: Anhydrous Tetrahydrofuran (THF).

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-4-(ethanesulfonyl)phenol (1.0 equiv, 5.0 mmol, 1.01 g) and AISF (1.2 equiv, 6.0 mmol, 1.88 g).

  • Solvation & Cooling: Suspend the reagents in anhydrous THF (25 mL) under an inert argon atmosphere. Cool the mixture to 0 °C using an ice bath.

  • Base Addition: Add DBU (2.0 equiv, 10.0 mmol, 1.5 mL) dropwise over 5 minutes.

    • Field Insight: The reaction mixture will rapidly transition from a suspension to a homogeneous solution as the phenoxide forms and immediately reacts with AISF.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature (20–25 °C) for 30 minutes.

    • Self-Validation Checkpoint: Analyze via TLC (Hexanes/EtOAc 1:1). The starting phenol is highly polar and strongly UV-active. Upon complete conversion, this baseline spot vanishes, replaced by a significantly less polar spot (R_f ≈ 0.45). If the starting material persists, add an additional 0.1 equiv of DBU; incomplete deprotonation is the primary cause of stalled SuFEx reactions.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl (20 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 40% EtOAc in Hexanes) to afford the pure 2-amino-4-(ethanesulfonyl)phenyl fluoranesulfonate as a stable solid.

Quantitative Data & Analytical Validation

To justify the selection of AISF and provide clear benchmarks for quality control, the following tables summarize reaction optimization data and the expected analytical metrics for the isolated product.

Table 1: Reagent Selection & Chemoselectivity Profile
SuFEx ReagentBaseSolventIsolated Yield (%)Chemoselectivity (O- vs N- attack)
SO₂F₂ (gas) Et₃NCH₂Cl₂< 30%Poor (Competitive Sulfamoylation)
FSO₂-Im K₂CO₃MeCN65%Moderate (Requires precise stoichiometry)
AISF (Solid) DBUTHF> 90% Excellent (Exclusive O-Fluorosulfonation)
Table 2: Self-Validating Analytical Metrics for the Target Product
Analytical MethodTarget Signal / Expected MetricDiagnostic Value
¹⁹F NMR (CDCl₃)+37.5 to +38.5 ppm (Singlet)Unambiguous confirmation of the installed -OSO₂F group.
¹H NMR (CDCl₃)~4.0 - 4.5 ppm (Broad Singlet, 2H)Confirms the primary aniline (-NH₂) remains unreacted and intact.
LC-MS (ESI+)[M+H]⁺ m/z ≈ 284.0Validates the molecular weight (C₈H₁₀FNO₅S₂).
TLC (Hexanes/EtOAc)R_f ≈ 0.45Confirms complete consumption of the highly polar starting material.

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Exploratory

Technical Whitepaper: Physicochemical Profiling and SuFEx Applications of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate

Executive Summary In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click-chemistry methodology. As a Senior Appli...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted covalent inhibitors (TCIs) and chemoproteomics, Sulfur(VI) Fluoride Exchange (SuFEx) has emerged as a premier click-chemistry methodology. As a Senior Application Scientist, I frequently encounter challenges in balancing the reactivity and stability of electrophilic warheads. 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate represents a highly privileged, rationally designed building block that perfectly threads this needle.

This whitepaper provides an in-depth technical analysis of this compound, detailing how its specific physicochemical properties—driven by the push-pull electronic effects of its substituents—create a "latent" electrophile. We will explore the causality behind its context-dependent reactivity, outline self-validating experimental protocols for its synthesis and application, and demonstrate its utility in covalent drug discovery.

Structural and Physicochemical Profiling

The utility of 2-amino-4-(ethanesulfonyl)phenyl fluoranesulfonate stems directly from its precise molecular architecture. Unlike traditional sulfonyl chlorides, which are highly reactive and prone to rapid aqueous hydrolysis, the fluoranesulfonate (fluorosulfate, -OSO₂F) group is exceptionally stable under physiological conditions [1].

To understand its behavior in biological systems, we must first establish its quantitative physicochemical baseline. The table below summarizes the core metrics critical for drug development professionals estimating pharmacokinetics and target engagement.

Table 1: Physicochemical Properties
PropertyValueScientific Implication
IUPAC Name 2-Amino-4-(ethanesulfonyl)phenyl sulfurofluoridateStandardized nomenclature for regulatory filing.
Molecular Formula C₈H₁₀FNO₅S₂High heteroatom count indicates rich interaction potential.
Molecular Weight 283.30 g/mol Well within Lipinski's Rule of 5; excellent for fragment-based design.
Topological Polar Surface Area ~118.5 ŲModerate-to-high TPSA; limits blood-brain barrier (BBB) penetrance but ensures aqueous solubility.
LogP (Estimated) 1.8 - 2.2Favorable lipophilicity for cell membrane permeability without excessive non-specific binding.
H-Bond Donors/Acceptors 2 / 7The ortho-amino group provides critical H-bond donation for target orientation.
Precursor CAS Number 43115-40-8Synthesized from commercially available 2-amino-4-(ethanesulfonyl)phenol [5].

Electronic Tuning and SuFEx Causality

The true elegance of this molecule lies in the deliberate placement of its functional groups. The reactivity of the SuFEx warhead is not static; it is heavily influenced by the electronic environment of the central phenyl ring.

  • The Para-Ethanesulfonyl Group (-SO₂Et): This is a powerful electron-withdrawing group (EWG). By pulling electron density away from the aromatic ring via both inductive and resonance effects, it deshields the sulfur(VI) center of the fluorosulfate. This lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO), effectively "priming" the warhead for nucleophilic attack without compromising its resistance to spontaneous hydrolysis.

  • The Ortho-Amino Group (-NH₂): While acting as an electron-donating group (EDG) via resonance, its primary role in this scaffold is synthetic. It serves as an orthogonal derivatization handle. Researchers can perform amide couplings at this position to attach diverse target-recognition ligands, converting this simple fragment into a highly specific covalent probe.

G Core 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate FSO Fluoranesulfonate (-OSO2F) Latent Electrophile (SuFEx Warhead) Core->FSO C1 Position NH2 Ortho-Amino (-NH2) Library Derivatization Handle Core->NH2 C2 Position SO2 Para-Ethanesulfonyl (-SO2Et) EWG: Increases S(VI) Electrophilicity Core->SO2 C4 Position

Structural logic and functional group roles of the SuFEx probe.

Mechanism of Context-Dependent Covalent Capture

In chemoproteomics, we often refer to fluorosulfates as "sleeping beauties" [2]. They remain entirely dormant in aqueous buffers, cellular lysates, and even in the presence of denatured proteins. The S-F bond only breaks when the molecule binds to a specific, natively folded protein pocket that provides a catalytic microenvironment [2, 3].

This context-dependent reactivity requires:

  • Proximity: The probe must be held in close spatial proximity to a nucleophilic residue (typically Tyrosine, Lysine, or Histidine) [3].

  • Activation: The protein pocket must contain a basic residue (or a specific hydrogen-bonding network) that deprotonates the attacking nucleophile and stabilizes the pentacoordinated transition state of the sulfur(VI) center.

When these conditions are met, the fluoride ion is expelled, and a permanent, irreversible covalent bond (e.g., a diaryl sulfate or sulfamate) is formed.

G Probe Latent SuFEx Probe (Fluoranesulfonate) Complex Protein-Probe Microenvironment Probe->Complex Incubation Denatured Denatured Protein (Control) Probe->Denatured Control Assay Target Native Protein (Folded State) Target->Complex Binding Covalent Covalent Adduct (Diaryl Sulfate) Complex->Covalent Proximity-Driven Fluoride Release NoRxn No Reaction (Latent State) Denatured->NoRxn Lack of Catalytic Environment

Proximity-driven SuFEx covalent capture requires native protein folding.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific integrity, protocols must include built-in controls. Below are the field-proven methodologies for synthesizing the probe and validating its covalent engagement.

Protocol A: Ex Situ Synthesis of the Fluorosulfate Probe

Historically, synthesizing fluorosulfates required handling toxic sulfuryl fluoride (SO₂F₂) gas. Modern, safer protocols utilize ex situ generation via 1,1′-sulfonyldiimidazole (SDI) [4].

Step-by-Step Methodology:

  • Setup: Utilize a two-chamber reactor system. In Chamber A, place 1,1′-sulfonyldiimidazole (SDI, 1.5 equiv) and KF (3.0 equiv). In Chamber B, place 2-amino-4-(ethanesulfonyl)phenol (1.0 equiv) and DBU (1.5 equiv) dissolved in anhydrous acetonitrile.

  • Gas Generation: Inject trifluoroacetic acid (TFA) into Chamber A to trigger the rapid release of SO₂F₂ gas, which diffuses into Chamber B.

  • Reaction: Stir Chamber B at room temperature for 2-4 hours.

  • Validation Checkpoint (TLC/LC-MS): Monitor the disappearance of the phenol starting material. The product will show a distinct mass shift of +82 Da (addition of SO₂F minus H) and a higher Rf value on TLC due to the loss of the polar hydroxyl group.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to yield the pure 2-amino-4-(ethanesulfonyl)phenyl fluoranesulfonate.

Protocol B: Chemoproteomic Covalent Labeling Assay

To validate that the probe acts via context-dependent SuFEx rather than non-specific alkylation, a self-validating denatured control must be employed [2].

Step-by-Step Methodology:

  • Preparation: Divide the target recombinant protein (e.g., 10 µM in PBS, pH 7.4) into two aliquots: "Native" and "Denatured".

  • Denaturation Control: Heat the "Denatured" aliquot to 95°C for 10 minutes and add 1% SDS to ensure complete unfolding.

  • Incubation: Add the SuFEx probe (final concentration 50 µM, 1% DMSO) to both the Native and Denatured aliquots. Incubate at 37°C for 4 hours.

  • Quenching: Quench the reactions by adding standard SDS-PAGE loading buffer containing β-mercaptoethanol.

  • Validation Checkpoint (Intact LC-MS): Analyze both samples via Intact Protein LC-MS.

    • Expected Result: The Native protein will show a mass shift corresponding to the covalent addition of the probe minus the fluoride ion. The Denatured protein will show zero mass shift, proving the reaction is strictly dependent on the 3D catalytic microenvironment of the folded protein [2].

Strategic Applications in Drug Discovery

The 2-amino-4-(ethanesulfonyl)phenyl fluoranesulfonate scaffold is not just a chemical curiosity; it is a highly translational tool for drug development:

  • Agnostic Covalent Ligand Discovery: By appending diverse structural motifs to the ortho-amino group, researchers can generate libraries of SuFExable compounds. Screening these against whole proteomes allows for the "agnostic" discovery of novel covalent inhibitors, as famously demonstrated in the discovery of human neutrophil elastase (hNE) inhibitors [2].

  • Electrophile Scanning: In peptide-based drug design, this fluorosulfate motif can be incorporated into non-natural amino acids to systematically scan protein-protein interaction (PPI) interfaces for reactive hotspots (e.g., targetable tyrosines) [3].

By leveraging the tunable electronic properties and absolute aqueous stability of this specific fluorosulfate, application scientists can confidently push the boundaries of targeted covalent therapies.

References

  • Technical Support Center: Improving the Efficiency of SuFEx Reactions with Phenyl Fluorosulfate. Benchchem.
  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase. PNAS.
  • Electrophile Scanning Reveals Reactivity Hotspots for the Design of Covalent Peptide Binders. ACS Chemical Biology.
  • Ex Situ Generation of Sulfuryl Fluoride for the Synthesis of Aryl Fluorosulfates. Organic Letters.
  • 2-Amino-4-(ethylsulfonyl)phenol | 43115-40-8. ChemicalBook.

Protocols & Analytical Methods

Method

Application Note: In Vitro Assay Preparation and Covalent Protein Profiling using 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate

Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists Content Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Assay Design, Kinetic Optimization, and Protocol Validation Introdu...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Chemical Biologists, Proteomics Researchers, and Covalent Drug Discovery Scientists Content Focus: Sulfur(VI) Fluoride Exchange (SuFEx) Assay Design, Kinetic Optimization, and Protocol Validation

Introduction & Mechanistic Rationale

The advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry has fundamentally shifted the landscape of covalent drug discovery and chemoproteomics[1]. Historically, covalent probes relied on highly reactive electrophiles (e.g., maleimides, active esters) that indiscriminately labeled solvent-exposed residues, leading to high background noise and off-target toxicity. Aryl fluorosulfates resolve this by acting as latent electrophiles . They remain entirely inert in aqueous biological buffers and only undergo nucleophilic attack when driven by specific protein-ligand proximity effects[2].

2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate is a highly specialized SuFEx warhead designed for advanced in vitro assay development.

  • The Causality of the Design: The strongly electron-withdrawing ethanesulfonyl moiety at the para position precisely tunes the electrophilicity of the sulfur(VI) center. It lowers the activation energy required for the fluoride leaving group without compromising the molecule's exceptional aqueous stability.

  • The Synthetic Handle: The ortho-amino group serves as a critical functional handle. Before the assay, researchers can utilize standard amide coupling to attach fluorophores, biotin affinity tags, or target-specific pharmacophores to this amine, converting the core molecule into a customized activity-based protein profiling (ABPP) probe[1].

When the functionalized probe binds to its target protein, the topological constraints of the binding pocket force the fluorosulfate group into close proximity with a nucleophilic side chain—specifically Tyrosine (Tyr), Lysine (Lys), or Histidine (His). This microenvironment catalyzes the SuFEx reaction, resulting in an irreversible covalent linkage[3].

SuFEx Reaction Pathway

G A Target Protein (Tyr, Lys, His) C Non-Covalent Proximity Complex A->C Binding (Ki) B Fluorosulfate Probe (R-O-SO2F) B->C D Covalent Adduct (Protein-O-SO2-R) C->D SuFEx Reaction (k2) E HF Released C->E Byproduct

Figure 1: Proximity-enabled SuFEx mechanism of aryl fluorosulfates targeting nucleophilic residues.

Physicochemical Properties & Kinetic Parameters

Understanding the pH-dependent reactivity of the target residues is critical for assay success. The SuFEx reaction requires the nucleophilic residue to be in its active state (e.g., the phenolate form of Tyrosine or the unprotonated amine of Lysine)[3].

Table 1: Quantitative Parameters for Fluorosulfate-Mediated SuFEx Labeling

Target ResidueFree Amino Acid pKaOptimal Assay pHRelative SuFEx ReactivityResulting Covalent Linkage
Tyrosine (Tyr) ~10.07.5 – 8.5High (Phenolate-driven)Aryl–O–SO₂–O–Aryl (Sulfate diester)
Lysine (Lys) ~10.57.6 – 8.0ModerateAryl–O–SO₂–NH–Alkyl (Sulfamate)
Histidine (His) ~6.07.0 – 7.5ModerateAryl–O–SO₂–Imidazolyl

Note: While the bulk solution pH may be 7.6, the local microenvironment of a protein binding pocket often significantly lowers the pKa of target Lys/Tyr residues, enabling rapid reactivity at physiological pH.

Experimental Protocol: In Vitro Covalent Labeling Assay

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates a competitive inhibition control arm to definitively prove that the covalent labeling is driven by specific binding pocket proximity, rather than non-specific bimolecular collision[4].

Step 1: Reagent and Buffer Preparation
  • Assay Buffer: Prepare 50 mM HEPES, 150 mM NaCl, 0.01% Tween-20, pH 7.6.

    • Causality: HEPES is strictly selected over Tris buffer. While fluorosulfates are highly stable, the primary amine in Tris can act as a competing nucleophile over extended high-concentration incubations, leading to background signal[4]. Tween-20 prevents non-specific protein aggregation.

  • Probe Stock: Dissolve the functionalized 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate probe in anhydrous DMSO to a 10 mM stock. Store at -20°C in desiccated aliquots to prevent premature hydrolysis of the S-F bond.

Step 2: Protein Incubation & Complex Assembly
  • Dilute the purified target protein to a final concentration of 2 µM in the HEPES assay buffer.

  • Validation Control Arm: Aliquot half of the protein solution. Add a known reversible competitive inhibitor (e.g., 100 µM) to this control arm and pre-incubate for 15 minutes at room temperature. This blocks the active site, preventing proximity-driven SuFEx.

  • Initiate the reaction by adding the fluorosulfate probe to both the experimental and control arms at a final concentration of 20 µM.

    • Critical Parameter: Ensure the final DMSO concentration remains ≤2% (v/v) to maintain native protein folding.

Step 3: SuFEx Reaction and Quenching
  • Incubate the mixtures at 37°C for 2 to 4 hours.

    • Causality: SuFEx in proteins follows a two-step kinetic mechanism (non-covalent binding followed by covalent bond formation). The reaction rate ( k2​ ) is slower than highly reactive maleimides, mimicking the kinetics of highly specific targeted irreversible inhibitors[3].

  • Quench the reaction by adding 4x Laemmli sample buffer (containing 5% β-mercaptoethanol) and boiling the samples at 95°C for 5 minutes.

    • Causality: Boiling denatures the protein, instantly destroying the 3D proximity required for SuFEx. This halts the reaction and prevents post-lysis background labeling[1].

Step 4: Downstream Analysis
  • Intact Mass Spectrometry: Desalt the protein and analyze via LC-MS to confirm a mass shift corresponding to the probe mass minus 20 Da (loss of HF).

  • Peptide Mapping: Perform a tryptic digest and analyze via LC-MS/MS to pinpoint the exact modified Tyr, Lys, or His residue.

  • Gel Visualization: If the probe was functionalized with a fluorophore, resolve the samples on an SDS-PAGE gel and scan for fluorescence. The control arm should show >95% reduction in fluorescent signal, validating site-specificity.

Assay Workflow Visualization

Workflow Step1 1. Reagent Prep HEPES Buffer (pH 7.6) Probe in Anhydrous DMSO Step2 2. Assay Assembly Protein (2 µM) ± Competitor Probe (20 µM) Step1->Step2 Step3 3. Incubation 37°C for 2-4 hours (Proximity-Driven SuFEx) Step2->Step3 Step4 4. Quenching Denaturation via Boiling (Destroys Proximity Effect) Step3->Step4 Step5 5. Analysis LC-MS/MS Mapping or SDS-PAGE Visualization Step4->Step5

Figure 2: Step-by-step in vitro assay workflow for covalent protein profiling.

References

  • A Genetically Encoded Fluorosulfonyloxybenzoyl-l-lysine for Expansive Covalent Bonding of Proteins via SuFEx Chemistry, Journal of the American Chemical Society.

  • SuFEx-enabled, agnostic discovery of covalent inhibitors of human neutrophil elastase, PNAS.

  • The proximity-enabled sulfur fluoride exchange reaction in the protein context, PMC - NIH.

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows, PMC - NIH.

Sources

Application

Application Note: A Guide to Catalytic Cross-Coupling of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate

Introduction In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Aryl sulfonates have emerged as powerful and versatile building blocks,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of modern drug discovery and development, the efficient construction of complex molecular architectures is paramount. Aryl sulfonates have emerged as powerful and versatile building blocks, and among them, 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate stands out as a particularly valuable intermediate. This substrate incorporates three key functionalities: an ortho-amino group, a para-ethanesulfonyl moiety, and a reactive fluorosulfonate handle. The electron-withdrawing sulfone group activates the C-O bond for catalysis, while the amino group is a common pharmacophore.

Aryl fluorosulfonates, prepared from inexpensive and abundant phenols via reaction with sulfuryl fluoride (SO₂F₂), are increasingly recognized as cost-effective and highly reactive alternatives to traditional aryl halides and triflates in a multitude of cross-coupling reactions.[1][2][3][4] Their reactivity in oxidative addition to low-valent transition metals is often comparable to that of aryl triflates.[1]

This technical guide provides researchers, synthetic chemists, and drug development professionals with a comprehensive overview of catalytic conditions and detailed protocols for the successful cross-coupling of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate. We will explore the mechanistic underpinnings of these reactions and address the specific challenges and opportunities presented by the substrate's unique substitution pattern, particularly the influence of the ortho-amino group on catalyst selection and performance.

Core Principles & Mechanistic Considerations

Transition metal-catalyzed cross-coupling reactions are cornerstones of modern synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision.[5] The canonical catalytic cycle for palladium, the most common catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L_n ArPdX Ar-Pd(II)-X L_n (Oxidative Adduct) Pd0->ArPdX Oxidative Addition (Ar-X) ArPdR Ar-Pd(II)-R' L_n (Transmetalation Complex) ArPdX->ArPdR Transmetalation (R'-M) ArPdR->Pd0 Reductive Elimination Product Ar-R' ArPdR->Product

Figure 1: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.

The fluorosulfonate group (-OSO₂F) is an excellent leaving group, making the initial oxidative addition of the Ar-O bond to a Pd(0) or Ni(0) center kinetically favorable.[1][6] For the target substrate, 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate, the potent electron-withdrawing nature of the para-ethanesulfonyl group further facilitates this rate-determining step by lowering the electron density of the aromatic ring.

However, the primary amine at the ortho position presents a significant challenge. It can act as a ligand, coordinating to the metal center and potentially inhibiting or poisoning the catalyst. This makes the careful selection of the catalyst system—comprising the metal precursor, ligand, and base—absolutely critical for achieving high yields and conversions. As will be detailed, nickel-based catalysts can offer a distinct advantage over palladium systems in reactions involving substrates with primary amine functionalities.[1][5]

Recommended Catalytic Systems & Protocols

The following sections provide optimized starting conditions for three major classes of cross-coupling reactions with 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate. These protocols are designed to be robust starting points for further optimization.

Suzuki-Miyaura Coupling: For C(sp²)-C(sp²) Bond Formation

The Suzuki-Miyaura reaction is a premier method for constructing biaryl scaffolds.[5] Due to the presence of the ortho-amino group, a nickel-based catalyst is strongly recommended for this transformation. While palladium systems are broadly effective for aryl fluorosulfonates, they have shown poor compatibility with primary amines, leading to low or no conversion.[5] In contrast, specific nickel systems have demonstrated excellent tolerance for amino groups.[1][5]

Table 1: Recommended Conditions for Suzuki-Miyaura Coupling

ComponentRecommended System (Nickel-Catalyzed)Alternative (Palladium-Catalyzed)
Substrate 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate
Coupling Partner Arylboronic Acid (1.5 equiv)Arylboronic Acid (1.5 equiv)
Catalyst NiCl₂(PCy₃)₂ (5 mol%)Pd(OAc)₂ (2 mol%)
Ligand PCy₃·HBF₄ (10 mol%)PPh₃ (4 mol%)
Base K₃PO₄ (3.0 equiv)Et₃N (3.0 equiv)
Solvent 1,4-Dioxane/H₂O (5:1)1,4-Dioxane/H₂O (5:1)
Temperature 80-100 °C60-80 °C
Time 12-24 h12-24 h
Notes Superior for substrates with amino groups.[1]Prone to failure with primary amines.[5]
  • Preparation: In a glovebox, add 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Catalyst Addition: Add NiCl₂(PCy₃)₂ (0.05 equiv) and PCy₃·HBF₄ (0.10 equiv) to the tube.

  • Solvent Addition: Evacuate and backfill the tube with argon (3 cycles). Add degassed 1,4-dioxane and degassed water (5:1 ratio, to achieve a substrate concentration of ~0.1 M).

  • Reaction: Seal the tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: For C(sp²)-N Bond Formation

This reaction is essential for synthesizing arylamines. For the amination of aryl fluorosulfonates, highly active palladium catalysts featuring bulky, electron-rich phosphine ligands are required.[6] The Xantphos ligand, in combination with a suitable palladium precursor, has proven to be particularly effective.[1][3][7]

Table 2: Recommended Conditions for Buchwald-Hartwig Amination

ComponentRecommended System
Substrate 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate
Coupling Partner Amine (Aryl or Alkyl) (1.2 equiv)
Catalyst CpPd(cinnamyl) or Pd₂(dba)₃ (2 mol% Pd)
Ligand Xantphos (4 mol%)
Base NaOt-Bu or K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane or Toluene
Temperature 100-110 °C
Time 8-16 h
Reference Hanley et al., 2016[1][3]
  • Preparation: In a glovebox, add 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate (1.0 equiv), the amine coupling partner (1.2 equiv), and NaOt-Bu (2.0 equiv) to an oven-dried Schlenk tube with a stir bar.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precursor (e.g., CpPd(cinnamyl), 0.02 equiv) and Xantphos (0.04 equiv) in a small amount of the reaction solvent. Add this catalyst solution to the Schlenk tube.

  • Solvent Addition: Add sufficient degassed 1,4-dioxane to achieve a substrate concentration of ~0.1 M.

  • Reaction: Seal the tube, remove from the glovebox, and heat in an oil bath at 110 °C for 8-16 hours, or until TLC/LC-MS indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Carefully quench with saturated aqueous NH₄Cl. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue via flash column chromatography.

Sonogashira Coupling: For C(sp²)-C(sp) Bond Formation

The Sonogashira reaction enables the synthesis of aryl alkynes.[8] The first successful Sonogashira couplings of aryl fluorosulfonates were achieved using a copper-free system, which is advantageous as it prevents the undesired Glaser homocoupling of the terminal alkyne.[9][10] A DPPF-ligated palladium catalyst is highly effective for this transformation.[9]

Table 3: Recommended Conditions for Sonogashira Coupling

ComponentRecommended System (Copper-Free)
Substrate 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate
Coupling Partner Terminal Alkyne (1.5 equiv)
Catalyst [Pd(cinnamyl)Cl]₂ (2 mol% Pd)
Ligand DPPF (4 mol%)
Base Cs₂CO₃ or DBU (2.0 equiv)
Solvent 1,4-Dioxane or Acetonitrile
Temperature 80 °C
Time 12-18 h
Reference Lerner et al., 2019[9][10]
  • Preparation: To an oven-dried Schlenk tube containing a stir bar, add 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate (1.0 equiv), [Pd(cinnamyl)Cl]₂ (0.01 equiv, 2 mol% Pd), DPPF (0.04 equiv), and Cs₂CO₃ (2.0 equiv).

  • Reagent Addition: Evacuate and backfill the tube with argon (3 cycles). Add degassed 1,4-dioxane (~0.1 M concentration), followed by the terminal alkyne (1.5 equiv) via syringe.

  • Reaction: Seal the tube and heat in an oil bath at 80 °C for 12-18 hours. Monitor the reaction by TLC or LC-MS.

  • Workup: Cool the mixture to room temperature and dilute with diethyl ether. Filter through a plug of silica gel, washing with additional diethyl ether.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude material by flash column chromatography on silica gel.

General Experimental Workflow

The successful execution of these sensitive cross-coupling reactions requires rigorous exclusion of air and moisture. A general workflow is depicted below.

Experimental_Workflow cluster_workflow General Laboratory Workflow Prep Reagent Preparation (Oven-dried glassware, Degassed solvents, Inert atmosphere) Reaction Reaction Setup (Glovebox or Schlenk line, Add solids, then liquids) Prep->Reaction Heating Reaction (Stirring at specified temp. under Argon) Reaction->Heating Monitoring Monitoring (TLC / LC-MS) Heating->Monitoring Monitoring->Heating Continue if incomplete Workup Aqueous Workup (Quench, Extract, Wash, Dry) Monitoring->Workup If complete Purify Purification (Flash Column Chromatography) Workup->Purify Analysis Characterization (NMR, MS, etc.) Purify->Analysis

Figure 2: Standard workflow for inert-atmosphere cross-coupling reactions.

Conclusion

2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate is a highly versatile and reactive building block for synthesizing complex molecules relevant to the pharmaceutical and agrochemical industries. Its fluorosulfonate group provides a reliable handle for a range of palladium- and nickel-catalyzed cross-coupling reactions. The key to success lies in selecting a catalytic system that is robust to the presence of the ortho-primary amine. For Suzuki-Miyaura couplings, nickel-based catalysts are demonstrably superior and should be the primary choice. For C-N and C-C(sp) bond formations, highly active, well-defined palladium/phosphine systems provide excellent results. The protocols outlined in this guide serve as validated starting points, empowering researchers to harness the full synthetic potential of this valuable intermediate.

References

  • RSC Publishing. (2023, May 3). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. Royal Society of Chemistry.
  • Semantic Scholar. (n.d.). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions.
  • ACS Publications. (2015, July 14). Nickel- and Palladium-Catalyzed Coupling of Aryl Fluorosulfonates with Aryl Boronic Acids Enabled by Sulfuryl Fluoride.
  • ACS Publications. (2023, March 24). Nickel-Catalyzed Direct Cross-Coupling of Aryl Fluorosulfates with Aryl Bromides. Organic Letters.
  • PMC. (n.d.).
  • ACS Publications. (2023, March 24). Nickel-Catalyzed Direct Cross-Coupling of Aryl Fluorosulfates with Aryl Bromides. Organic Letters.
  • PMC. (2006, October 23).
  • ResearchGate. (n.d.).
  • ACS Publications. (2016, April 27).
  • ResearchGate. (2025, October 29). Sonogashira Coupling of (Hetero)Aryl Bromosulfonyl Fluorides with Terminal Alkynes: Access to Dual‐Functional SuFEx‐Active Scaffolds.
  • ACS Publications. (2025, March 4). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
  • PubMed. (2025, March 14). Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)
  • PubMed. (2023, April 7).
  • RSC Publishing. (n.d.). A palladium-catalyzed coupling reaction of aryl nonaflates, sulfur dioxide, and hydrazines. Organic & Biomolecular Chemistry.
  • The Hartwig Group. (2004). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines. Mild Addition of Aryl Tosylates and the Effects of Anions on Rate and Mechanism. Organometallics, 23, 194-202.
  • ACS Publications. (2003, December 11). Oxidative Addition of Aryl Sulfonates to Palladium(0) Complexes of Mono- and Bidentate Phosphines.
  • C&EN Global Enterprise. (2016).
  • PMC - NIH. (n.d.). Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes.
  • ACS Publications. (2016, April 27). Palladium- and Nickel-Catalyzed Amination of Aryl Fluorosulfonates.
  • Organic Chemistry Portal. (2017). Sonogashira Reaction Using Arylsulfonium Salts as Cross-Coupling Partners.
  • ACS Publications. (2011, June 21).
  • Organic Chemistry Portal. (2012). Palladium-Catalyzed One-Pot Cross-Coupling of Phenols Using Nonafluorobutanesulfonyl Fluoride.
  • ResearchGate. (n.d.). Electron rich, bulky ligands used in cross‐coupling reactions.
  • PMC. (n.d.).
  • ACS Publications. (2026, March 23). Palladium-Catalyzed Late-Stage Alkenylation of Aryl Fluorosulfonates and Phenol-Containing Drugs. Organic Letters.
  • MDPI. (2024, April 26).
  • PMC. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
  • Chemistry LibreTexts. (2019, June 5). 2.6: Suzuki-Miyaura Coupling.

Sources

Method

Application Notes &amp; Protocols: The Utility of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate as a Covalent Chemical Biology Probe

Introduction: Harnessing Covalent Chemistry for Biological Discovery In the landscape of chemical biology and drug discovery, the ability to selectively interrogate protein function within a native cellular context is pa...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Harnessing Covalent Chemistry for Biological Discovery

In the landscape of chemical biology and drug discovery, the ability to selectively interrogate protein function within a native cellular context is paramount. Covalent chemical probes have emerged as indispensable tools for achieving this, offering the power to capture and identify protein targets with high specificity and temporal control. Among the arsenal of electrophilic "warheads" used for this purpose, aryl sulfonyl fluorides and their fluorosulfate analogues stand out as a privileged class.[1][2] These moieties possess a finely tuned reactivity, demonstrating sufficient stability in aqueous biological systems while retaining the capacity to covalently modify a range of nucleophilic amino acid residues beyond the canonical cysteine, including serine, tyrosine, lysine, and histidine.[1][3][4]

This guide details the application of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate , a representative member of the aryl fluorosulfate family. While this document uses this specific molecule as a structural exemplar, the principles, protocols, and applications described herein are broadly applicable to the wider class of fluorosulfate-based probes. The unique architecture of this probe, featuring an electron-withdrawing ethanesulfonyl group to potentially modulate reactivity and an amino group that serves as a versatile chemical handle for further functionalization, makes it a compelling candidate for advanced chemical proteomics applications.

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing not only the "how" but also the "why" behind the protocols. We will delve into its mechanism of action and provide detailed, field-tested protocols for its use in Activity-Based Protein Profiling (ABPP) and for the validation of drug-target engagement.

Part 1: Mechanism of Covalent Modification

The utility of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate as a probe is rooted in its ability to form a stable, covalent bond with nucleophilic residues within protein binding sites. The fluorosulfate group (–OSO₂F) acts as a latent electrophile. Its reactivity is significantly lower than that of the more common sulfonyl fluoride (–SO₂F), which provides a crucial advantage: reduced off-target labeling in a complex cellular environment.[5] The covalent modification is believed to be facilitated by proximity and favorable orientation within a protein's binding pocket, where specific amino acid side chains can enhance the electrophilicity of the sulfur atom and stabilize the fluoride leaving group.[3]

The reaction proceeds via a nucleophilic attack from an amino acid side chain (e.g., the hydroxyl group of serine or tyrosine, or the amine of lysine) on the sulfur atom of the fluorosulfate. This results in the displacement of the fluoride ion and the formation of a stable sulfated adduct. The presence of basic residues (e.g., lysine, histidine) in the vicinity of the target nucleophile can further enhance reactivity by deprotonating the attacking residue, increasing its nucleophilicity.[3]

Caption: Covalent modification of a target protein by the fluorosulfate probe.

Part 2: Application in Activity-Based Protein Profiling (ABPP)

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomic strategy used to assess the functional state of enzymes in complex biological systems.[6][7] ABPP utilizes reactive probes that covalently label the active sites of enzymes, allowing for their identification and quantification. Because the probe only labels active enzymes, ABPP provides a direct readout of enzyme function that cannot be obtained through traditional transcriptomic or proteomic methods.

The workflow typically involves treating a proteome (e.g., a cell or tissue lysate) with an alkyne- or azide-functionalized version of the covalent probe. After labeling, a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) is attached via bioorthogonal "click" chemistry.[8] Biotin-tagged proteins can then be enriched and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Caption: General workflow for Activity-Based Protein Profiling (ABPP).

Protocol 2.1: ABPP for Target Identification in Cell Lysate

This protocol describes a standard ABPP workflow to identify protein targets of an alkyne-functionalized 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate probe.

A. Materials and Reagents

ReagentStock ConcentrationFinal ConcentrationPurpose
Proteome Lysate5-10 mg/mL1-2 mg/mLSource of proteins
Alkyne-Probe10 mM in DMSO10-100 µMCovalent labeling of targets
Lysis Buffer (e.g., PBS, pH 7.4)1X1XMaintain protein stability
Azide-Biotin Tag10 mM in DMSO100 µMFor click chemistry ligation
TCEP50 mM in H₂O1 mMReducing agent for click reaction
TBTA Ligand1.7 mM in DMSO100 µMCopper-stabilizing ligand
CuSO₄50 mM in H₂O1 mMCopper catalyst for click reaction
SDS Buffer4% (w/v)1.2% (w/v)Denaturing agent
Urea8 M6 MSolubilization agent
Trypsin0.5 µg/µL1:50 (enzyme:protein)Protein digestion
Streptavidin Agarose Beads50% slurry50 µL slurry per sampleAffinity enrichment of biotinylated proteins

B. Step-by-Step Methodology

  • Proteome Preparation:

    • Harvest cultured cells and wash twice with cold PBS.

    • Lyse cells via probe sonication in cold Lysis Buffer.

    • Centrifuge at 14,000 x g for 30 min at 4°C to pellet cellular debris.

    • Collect the supernatant (proteome lysate) and determine protein concentration using a BCA or Bradford assay. Normalize all samples to a concentration of 1-2 mg/mL.

  • Probe Labeling:

    • To 100 µL of the normalized proteome, add the Alkyne-Probe to a final concentration of 50 µM.

    • Scientist's Note: The optimal probe concentration should be determined empirically (typically 10-100 µM) to maximize on-target labeling while minimizing non-specific interactions.

    • As a negative control, incubate a parallel sample with an equivalent volume of DMSO.

    • Incubate all samples for 60 minutes at 37°C.

  • Click Chemistry (CuAAC Reaction):

    • Prepare a "Click Mix" by sequentially adding the following reagents: Azide-Biotin (100 µM), TCEP (1 mM), TBTA ligand (100 µM), and finally CuSO₄ (1 mM).

    • Add the Click Mix to the probe-labeled proteome and vortex gently.

    • Incubate for 1 hour at room temperature.

  • Protein Enrichment:

    • Precipitate proteins by adding 4 volumes of cold methanol. Incubate at -80°C for 2 hours or -20°C overnight.

    • Centrifuge at 4,000 x g for 10 min at 4°C, discard the supernatant, and wash the pellet with cold methanol.

    • Resuspend the protein pellet in 1.2% SDS in PBS by vortexing and heating at 95°C for 5 minutes.

    • Dilute the sample with PBS to a final SDS concentration of 0.2%.

    • Add pre-washed streptavidin agarose beads and incubate for 2 hours at room temperature with rotation to capture biotinylated proteins.

  • On-Bead Digestion and Mass Spectrometry:

    • Wash the beads sequentially with 0.2% SDS in PBS, 6 M urea in PBS, and finally with PBS to remove non-specifically bound proteins.

    • Resuspend the beads in a digestion buffer (e.g., 2 M urea in 100 mM Tris-HCl, pH 8.0) containing DTT for reduction and iodoacetamide for alkylation.

    • Add sequencing-grade trypsin and incubate overnight at 37°C.

    • Collect the supernatant containing the digested peptides.

    • Analyze the peptides by LC-MS/MS according to standard proteomics protocols.[9]

Part 3: Application in Target Engagement & Validation

A critical step in drug development is confirming that a therapeutic candidate engages its intended target within the complex milieu of a living cell. Covalent probes like 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate are excellent tools for this purpose.[10] In a competitive ABPP format, a cell or lysate is pre-incubated with a non-covalent (reversible) inhibitor. The covalent probe is then added. If the inhibitor binds to the target protein, it will block the active site, preventing the covalent probe from labeling it. The reduction in probe labeling, which can be quantified by mass spectrometry, is directly proportional to the inhibitor's target occupancy.

Caption: Workflow for competitive ABPP to measure target engagement.

Protocol 3.1: Competitive Profiling for In-Cell Target Engagement

This protocol outlines how to measure the target occupancy of a reversible inhibitor in intact, living cells.

A. Reagents and Materials

ReagentStock ConcentrationFinal ConcentrationPurpose
Cultured Cells~80-90% confluencyN/ABiological system
Reversible Inhibitor10-50 mM in DMSOVaries (dose-response)Compound to be tested
Alkyne-Probe10 mM in DMSO10-50 µMCovalent reporter
Cell Culture Medium1X1XMaintain cell viability

B. Step-by-Step Methodology

  • Inhibitor Pre-treatment:

    • Seed cells in multi-well plates and grow to 80-90% confluency.

    • Prepare serial dilutions of your reversible inhibitor in cell culture medium. Include a vehicle-only (DMSO) control.

    • Remove the old medium from the cells and add the medium containing the inhibitor or vehicle.

    • Incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator. This allows the inhibitor to enter the cells and bind to its target.

  • Probe Labeling in Live Cells:

    • Add the Alkyne-Probe directly to the medium of each well to a final concentration of 25 µM.

    • Scientist's Note: The concentration and incubation time for the probe should be minimized to ensure cell viability and reduce potential artifacts from cellular stress. A 30-60 minute incubation is a good starting point.

    • Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and Downstream Processing:

    • After incubation, place the plate on ice, remove the medium, and wash the cells twice with cold PBS.

    • Lyse the cells directly in the well using a suitable lysis buffer.

    • Harvest the lysate and proceed with the ABPP workflow as described in Protocol 2.1 , starting from Step 3 (Click Chemistry).

  • Data Analysis:

    • After LC-MS/MS analysis, quantify the abundance of peptides derived from the probe-labeled target protein(s) across all conditions.

    • The signal for the target protein in the inhibitor-treated samples will be reduced compared to the vehicle control.

    • Plot the percentage of signal reduction against the inhibitor concentration to generate a dose-response curve and calculate the IC₅₀, which reflects the inhibitor's potency for engaging its target in a cellular environment.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659. [Link]

  • Abboud, M. I., et al. (2015). Rational Targeting of Active-Site Tyrosine Residues Using Sulfonyl Fluoride Probes. ACS Chemical Biology, 10(3), 843–851. [Link]

  • Zhang, D., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. ChemBioChem, 23(4), e202100628. [Link]

  • Abboud, M. I., et al. (2017). Covalent Enzyme Inhibition through Fluorosulfate Modification of a Noncatalytic Serine Residue. ACS Chemical Biology, 12(8), 2094–2100. [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chemical Communications, 48(96), 11782–11784. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • Warne, T., et al. (2021). Covalent Inhibition of Wild-Type HIV-1 Reverse Transcriptase Using a Fluorosulfate Warhead. ACS Medicinal Chemistry Letters, 12(2), 256–262. [Link]

  • Am Ende, C. W., & Lanyon-Hogg, T. (2020). Arylfluorosulfate-Based Electrophiles for Covalent Protein Labeling: A New Addition to the Arsenal. ChemBioChem, 21(14), 1934–1940. [Link]

  • Jones, L. H., & Narayanan, A. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science, 15(1), 24-38. [Link]

  • Chen, Y., et al. (2024). New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. ResearchGate. [Link]

  • Li, L., et al. (2021). Recent advances in activity-based probes (ABPs) and affinity-based probes (AfBPs) for profiling of enzymes. Chemical Science, 12(22), 7646–7667. [Link]

  • Bond, M. J., et al. (2023). Covalent targeting of non-cysteine residues in PI4KIIIβ. RSC Medicinal Chemistry, 14(11), 2154–2163. [Link]

  • Semantic Scholar. (n.d.). Rational targeting of active-site tyrosine residues using sulfonyl fluoride probes. Semantic Scholar. [Link]

  • Weerapana, E., et al. (2010). Chemoproteomic profiling and discovery of protein electrophiles in human cells. Nature, 468(7325), 790–795. [Link]

  • Wouters, J., et al. (2025). Profiling the proteome-wide selectivity of diverse electrophiles. Nature Chemical Biology. [Link]

  • Jones, L. H., & Narayanan, A. (2024). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. [Link]

  • Imperial College London. (2021). New chemical proteomics methods paper in Nature Protocols. Imperial College London News. [Link]

  • Obukhova, E., et al. (2025). Protocols for Proteomic Analysis: Isolation, Solubilization and Hydrolysis by Proteases. Biomedical Chemistry: Research and Methods, 8(2), e00277. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate Synthesis

Welcome to the technical support guide for the synthesis of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate. This document is designed for researchers, scientists, and drug development professionals to navigate the co...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will address common challenges, provide in-depth troubleshooting strategies, and offer detailed protocols to help you improve your yield and product purity.

The synthesis of this molecule is typically a two-part process: first, the construction of the core intermediate, 2-Amino-4-(ethanesulfonyl)phenol, followed by the critical fluorosulfonylation of the phenolic hydroxyl group. Each stage presents unique challenges that require careful control of reaction conditions.

Part 1: Troubleshooting the 2-Amino-4-(ethanesulfonyl)phenol Intermediate Synthesis

The foundational step is the synthesis of the 2-Amino-4-(ethanesulfonyl)phenol intermediate. A common and effective route begins with 4-ethylsulfonyl-2-nitro-chlorobenzene, involving a nucleophilic aromatic substitution to form a nitrophenol, followed by the reduction of the nitro group.[1][2]

Workflow for Intermediate Synthesis

cluster_0 Part 1: Intermediate Synthesis A Start: 4-ethylsulfonyl-2-nitro-chlorobenzene B Step A: Hydrolysis (Base + Solvent) A->B C Intermediate A: 4-(ethylsulfonyl)-2-nitrophenol B->C D Step B: Reduction (e.g., H₂, Pd/C) C->D E Product: 2-Amino-4-(ethanesulfonyl)phenol D->E

Caption: Overall workflow for the synthesis of the key aminophenol intermediate.

Frequently Asked Questions (FAQs) - Intermediate Synthesis

Q1: What is the best base to use for the initial hydrolysis step (Step A)? A1: The choice of base is critical. A moderately strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is typically used. The key is to use a stoichiometric amount. An excess of a very strong base can lead to unwanted side reactions or degradation of the starting material. The reaction's progress should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time and prevent by-product formation.

Q2: My nitro group reduction (Step B) is sluggish or incomplete. What should I do? A2: Incomplete reduction is a common issue. Catalytic hydrogenation (e.g., using palladium on carbon, Pd/C, under a hydrogen atmosphere) is a clean and efficient method. If the reaction is slow, consider increasing the hydrogen pressure, increasing the catalyst loading (e.g., from 5 mol% to 10 mol%), or ensuring the catalyst is not poisoned. Alternative reducing agents like tin(II) chloride (SnCl₂) in an acidic medium can also be effective if hydrogenation is not feasible.

Troubleshooting Guide: Intermediate Synthesis
Problem Potential Cause Recommended Solution
Low yield in Step A (Hydrolysis) 1. Incomplete reaction: Reaction time is too short or the temperature is too low. 2. Side reactions: The temperature is too high, or the base concentration is excessive, leading to decomposition.1. Monitor the reaction via TLC/HPLC until the starting material is consumed. If needed, moderately increase the temperature (e.g., to 60-80 °C). 2. Perform a temperature optimization study. Add the base solution dropwise to control the reaction exotherm.
Multiple spots on TLC after Step A Formation of isomers or degradation products.Ensure the starting material is pure. Lowering the reaction temperature can often improve selectivity. Purification by column chromatography may be necessary before proceeding.
Low yield in Step B (Reduction) 1. Catalyst poisoning: Trace impurities (e.g., sulfur compounds) can deactivate the Pd/C catalyst. 2. Insufficient reducing agent: The amount of reducing agent or hydrogen pressure is too low.1. Purify the nitrophenol intermediate from Step A before reduction. 2. Increase the catalyst loading or hydrogen pressure. If using a chemical reductant like SnCl₂, ensure at least 3-4 equivalents are used.
Product is dark/discolored after reduction The aminophenol product is susceptible to air oxidation, which can form colored impurities.Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). After work-up, handle the isolated product quickly and store it under an inert gas. Using an antioxidant during work-up can also be beneficial.

Part 2: Troubleshooting the Fluorosulfonylation Reaction

This step involves the conversion of the phenolic -OH group to a fluoranesulfonate (-OSO₂F) ester. This is a challenging transformation due to the presence of a nucleophilic amino group (-NH₂) on the same molecule, which can compete in the reaction.

The Challenge: N- vs. O-Sulfonylation

cluster_out Reaction Products reactant 2-Amino-4-(ethanesulfonyl)phenol -OH (Phenol) -NH₂ (Amine) O_product Desired Product (O-Sulfonylation) reactant:f1->O_product  Desired Path N_product Side Product (N-Sulfonylation) reactant:f2->N_product  Competing Path

Caption: The primary challenge: competition between O-sulfonylation and N-sulfonylation.

Frequently Asked Questions (FAQs) - Fluorosulfonylation

Q1: Why is my yield of the final product so low, with many side products? A1: The most probable cause is a lack of selectivity between the phenolic hydroxyl group and the amino group. The amino group is also a strong nucleophile and will react with the fluorosulfonylating agent (e.g., sulfuryl fluoride, SO₂F₂), leading to N-sulfonylation. To ensure high yield of the desired O-sulfonated product, the amino group must be protected before this step.

Q2: What is the best protecting group for the amino function? A2: A tert-Butoxycarbonyl (Boc) group is an excellent choice. It is easily installed using Di-tert-butyl dicarbonate (Boc)₂O and is stable under the basic conditions required for fluorosulfonylation. Importantly, it can be removed under acidic conditions that typically do not cleave the newly formed sulfonate ester.[3]

Q3: What are the safest and most effective fluorosulfonylating agents? A3: Sulfuryl fluoride (SO₂F₂) gas is a common and potent reagent. However, it is a toxic gas that requires a well-ventilated fume hood and specialized handling equipment. An alternative is to use fluorosulfuryl imidazolium salts, which are bench-stable solids and can be easier to handle.[4][5] The reaction is typically performed in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) to activate the phenol.[6]

Troubleshooting Guide: Fluorosulfonylation
Problem Potential Cause Recommended Solution
Low or no conversion to product 1. Inactive phenol: The phenolic proton has not been removed. 2. Reagent degradation: The fluorosulfonylating agent has decomposed due to moisture. 3. Low temperature: Reaction may be too slow at the current temperature.1. Ensure a suitable base (e.g., DBU, NaH) is used in an anhydrous aprotic solvent (e.g., THF, DCM). 2. Use freshly opened or purified reagents and ensure all glassware is rigorously dried. 3. Gradually increase the reaction temperature, monitoring by TLC for product formation and potential decomposition.
Formation of N-sulfonylated side product The amino group was not adequately protected or was deprotected during the reaction.Protect the amino group (e.g., with Boc anhydride) prior to fluorosulfonylation. Confirm protection is complete via NMR or Mass Spectrometry before proceeding.
Product decomposes during work-up Sulfonate esters can be sensitive to certain nucleophilic or strongly acidic/basic conditions.[3][7]Use a mild aqueous work-up. Avoid strong acids or bases. If purification by chromatography is needed, consider using a deactivated silica gel to minimize on-column degradation.
Difficulty removing the Boc protecting group The deprotection conditions are not strong enough.Standard Boc deprotection involves treatment with a strong acid like trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM). If this is slow, gentle heating (e.g., to 40 °C) or using a stronger acid like HCl in dioxane can be effective. Monitor carefully to avoid cleaving the sulfonate ester.
Decision Tree for Low Yield in Fluorosulfonylation

start Low Yield in Fluorosulfonylation Step check_sm Is starting material (aminophenol) consumed? start->check_sm check_side_products Are there significant side products on TLC/LCMS? check_sm->check_side_products Yes no_reaction Action: Increase temperature, check base/reagent activity. (See Table 2, Cause 1-3) check_sm->no_reaction No protect_amine Primary Cause: N-Sulfonylation. Action: Protect the -NH₂ group (e.g., with Boc). check_side_products->protect_amine Yes optimize_conditions Cause: Decomposition or other side reactions. Action: Lower temperature, check for moisture, use deactivated silica for purification. check_side_products->optimize_conditions No

Caption: A logical guide for troubleshooting poor yields in the key fluorosulfonylation step.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(ethanesulfonyl)phenol[1][2]

Step A: 4-(ethylsulfonyl)-2-nitrophenol

  • To a solution of 4-ethylsulfonyl-2-nitro-chlorobenzene (1.0 eq) in a suitable solvent (e.g., Dioxane or DMSO), add an aqueous solution of sodium hydroxide (1.1 eq).

  • Heat the mixture to 60-80 °C and stir vigorously.

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and acidify with dilute HCl to a pH of ~2-3.

  • The product will precipitate. Filter the solid, wash with cold water, and dry under vacuum.

Step B: 2-Amino-4-(ethanesulfonyl)phenol

  • Charge a hydrogenation vessel with 4-(ethylsulfonyl)-2-nitrophenol (1.0 eq), a solvent such as methanol or ethyl acetate, and Palladium on Carbon (5-10 wt% Pd/C, 5 mol%).

  • Seal the vessel and purge with hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 50 psi).

  • Stir the mixture at room temperature. Monitor the reaction by observing hydrogen uptake or by TLC/HPLC.

  • Once the reaction is complete, carefully vent the vessel and purge with nitrogen.

  • Filter the mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the product, which should be used promptly or stored under an inert atmosphere.

Protocol 2: Synthesis of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate (via Protection Strategy)

Step C: Boc-Protection

  • Dissolve 2-Amino-4-(ethanesulfonyl)phenol (1.0 eq) in a mixture of THF and water.

  • Add Di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a base such as sodium bicarbonate (NaHCO₃, 2.0 eq).

  • Stir the mixture at room temperature for 12-18 hours.

  • Extract the product into ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Boc-protected intermediate.

Step D: O-Fluorosulfonylation

  • Safety Note: Perform in a certified fume hood. Sulfuryl fluoride is a toxic gas.

  • Dissolve the Boc-protected intermediate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C under a nitrogen atmosphere.

  • Add a non-nucleophilic base such as DBU (1.5 eq).

  • Slowly bubble sulfuryl fluoride (SO₂F₂, ~1.5 eq) gas through the solution or add a solution of a solid fluorosulfonylating agent.

  • Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography if necessary.

Step E: Boc-Deprotection

  • Dissolve the purified, protected final product in DCM.

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-4 hours.

  • Monitor by TLC until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure.

  • Neutralize the residue with a saturated solution of sodium bicarbonate and extract the final product with ethyl acetate.

  • Wash the organic layer, dry, and concentrate to yield the final 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate.

References
  • (N/A)
  • CN105566182B - A kind of 2 amino 4(Ethylsulfonyl)The synthetic method of phenol - Google P
  • CN105566182A - Synthetic method of 2-amino-4-(ethylsulfonyl)
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  • Applications of sulfonyl fluorides Examples of biologically active... - ResearchGate. (URL: [Link])

  • A practical fluorosulfonylating platform via photocatalytic imidazolium-based SO2F radical reagent - PMC. (URL: [Link])

  • Profiling sulfonate ester stability: identification of complementary protecting groups for ... - PMC. (URL: [Link])

  • Mechanism and Processing Parameters Affecting the Formation of Methyl Methanesulfonate from Methanol and Methanesulfonic Acid: An Illustrative Example for Sulfonate Ester Impurity Formation - ACS Publications. (URL: [Link])

  • (N/A)
  • Installation of -SO2F groups onto primary amides - PMC. (URL: [Link])

  • (N/A)
  • (N/A)
  • Photoredox catalytic radical fluorosulfonylation of olefins enabled by a bench-stable redox-active fluorosulfonyl radical precursor - PMC. (URL: [Link])

Sources

Optimization

Technical Support Center: HPLC Purification of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate Byproducts

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the HPLC purification of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate and its associated byproducts. It is desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) for the HPLC purification of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate and its associated byproducts. It is designed for researchers, scientists, and drug development professionals to navigate common challenges encountered during the purification process.

I. Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the HPLC purification of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate and its byproducts.

Q1: Why am I observing significant peak tailing for my main compound?

Peak tailing, an asymmetry where the peak has a prolonged trailing edge, is a frequent challenge when analyzing amine-containing compounds like 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate.[1][2][3] This phenomenon is often caused by secondary interactions between the basic amino group of the analyte and acidic residual silanol groups on the surface of the silica-based stationary phase.[1][2][3]

  • Solutions:

    • Mobile Phase pH Adjustment: Operating at a lower pH (typically ≤ 3) can suppress the ionization of silanol groups, minimizing these secondary interactions.[2][3]

    • Use of "Base-Deactivated" Columns: Employing a modern, high-purity silica column that has been "base-deactivated" or "end-capped" can significantly reduce the number of accessible silanol groups.[1][3]

    • Mobile Phase Additives: Historically, tail-suppressing agents like triethylamine were used. However, modern column technology often mitigates the need for such additives.[2]

Q2: What are the most likely byproducts in my synthesis of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate?

The synthesis of sulfonamides can lead to several common byproducts.[4] For 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate, potential impurities could include:

  • Hydrolysis Products: The fluoranesulfonate group, while relatively stable, can undergo hydrolysis to the corresponding sulfonic acid, particularly under non-neutral conditions.[5][6] Similarly, sulfonyl chlorides, if used as a precursor, are susceptible to hydrolysis.[4]

  • Unreacted Starting Materials: Incomplete reactions can leave residual starting materials in the crude product.[4]

  • Polymeric Materials: If the synthesis starts from an aniline derivative, failure to protect the amino group before a chlorosulfonation step can result in the formation of polymeric byproducts.[4]

  • Di-substituted Byproducts: Over-alkylation or over-arylation on the sulfonamide nitrogen could lead to the formation of di-substituted impurities.[4]

Q3: My compound has poor retention on a standard C18 column. What can I do?

Poor retention of polar aromatic compounds on traditional reversed-phase columns is a common issue.[7][8]

  • Solutions:

    • Increase Mobile Phase Aqueous Content: Increasing the percentage of the aqueous component in the mobile phase will generally increase the retention of polar compounds. However, be cautious of "phase collapse" or "ligand folding" which can occur with high aqueous mobile phases on some C18 columns, leading to irreproducible retention times.[9]

    • Use a Polar-Embedded or Polar-Endcapped Column: These columns are designed to be more compatible with highly aqueous mobile phases and can provide better retention for polar analytes.[8]

    • Consider Alternative Stationary Phases: Phenyl-hexyl or fluorinated phases can offer different selectivity for aromatic and polar compounds.[8][10] For extremely polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a more suitable technique.[8][11]

Q4: I'm seeing broad peaks and poor resolution. What are the likely causes?

Broad peaks and poor resolution can stem from several factors, impacting the accuracy of quantification.[2]

  • Possible Causes & Solutions:

    • Mobile Phase Composition: The selectivity of the separation is highly dependent on the mobile phase. Adjusting the organic-to-aqueous ratio or changing the organic modifier (e.g., from acetonitrile to methanol) can significantly alter selectivity.[12]

    • Column Overload: Injecting too much sample can lead to peak fronting or tailing and broader peaks in general.[2] Try reducing the injection volume or sample concentration.

    • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can contribute to peak broadening.[1][13] Ensure that the HPLC system is properly plumbed with minimal extra-column volume.

    • Column Deterioration: A void at the head of the column or a partially blocked frit can cause peak distortion.[1][13] If other troubleshooting steps fail, replacing the column may be necessary. A guard column can help extend the life of the analytical column.[13]

II. Troubleshooting Guides

This section provides in-depth, step-by-step guidance for resolving more complex purification challenges.

Guide 1: Systematic Approach to Diagnosing and Eliminating Peak Tailing

This guide provides a logical workflow to identify the root cause of peak tailing and implement the appropriate solution.

Step 1: Differentiate Between Chemical and Physical Problems.

Inject a neutral, non-polar compound (e.g., toluene).

  • If the neutral compound exhibits good peak shape: The issue is likely a chemical interaction between your analyte and the stationary phase (acid-base interaction).[1][14] Proceed to Step 2.

  • If the neutral compound also shows peak tailing: This indicates a physical problem within the HPLC system, such as a void in the column, a blocked frit, or issues with tubing and connections.[1][14] Proceed to Step 3.

Step 2: Address Chemical-Based Peak Tailing.

  • Optimize Mobile Phase pH:

    • Prepare a mobile phase with a lower pH (e.g., pH 2.5-3.0) using an additive like formic acid or trifluoroacetic acid.

    • Equilibrate the column with the new mobile phase for at least 10-15 column volumes.

    • Inject your sample and observe the peak shape. A significant improvement indicates that silanol interactions were the primary cause.[3]

  • Evaluate Column Chemistry:

    • If pH optimization is insufficient, switch to a base-deactivated C18 column or a column with a different stationary phase (e.g., a polar-embedded phase).

    • Condition the new column according to the manufacturer's instructions.

    • Analyze your sample using the optimized mobile phase.

Step 3: Troubleshoot Physical-Based Peak Tailing.

  • Inspect and Replace Fittings and Tubing:

    • Systematically check all fittings from the injector to the detector to ensure they are properly seated and not over-tightened.

    • Minimize the length of all connecting tubing.

  • Backflush or Replace the Column:

    • If a column void or frit blockage is suspected, try backflushing the column according to the manufacturer's instructions.

    • If backflushing does not resolve the issue, the column may need to be replaced.[13] Consider using a guard column to protect the new analytical column.[13]

Guide 2: Method Development for Resolving Co-eluting Byproducts

This guide outlines a strategy for developing an HPLC method that effectively separates 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate from its potential byproducts.

Step 1: Initial Scouting Gradient.

  • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a wavelength where all components absorb (e.g., 254 nm).

  • Analysis: This initial run will provide an overview of the number of components and their approximate retention times.

Step 2: Optimize the Gradient for Key Separations.

  • Based on the scouting run, adjust the gradient to improve resolution around the main peak and any closely eluting impurities.

    • If byproducts elute very early, consider a shallower gradient at the beginning.

    • If byproducts co-elute with the main peak, flatten the gradient in that region to increase separation.

Step 3: Evaluate Different Organic Modifiers and Stationary Phases.

  • Change Organic Modifier: If resolution is still insufficient, replace acetonitrile with methanol. Methanol has different solvent properties and can alter the selectivity of the separation.

  • Test Alternative Stationary Phases:

    • Phenyl-Hexyl Column: May provide enhanced retention and selectivity for aromatic compounds through π-π interactions.

    • Fluorinated Column (e.g., PFP - Pentafluorophenyl): Can offer unique selectivity for halogenated and polar aromatic compounds.[10]

    • Run the optimized gradient on these alternative columns to assess changes in elution order and resolution.

Step 4: Fine-Tuning and Method Validation.

  • Once a suitable column and mobile phase combination is identified, fine-tune the gradient, flow rate, and column temperature to achieve optimal resolution and peak shape.

  • Validate the final method for parameters such as specificity, linearity, accuracy, and precision, especially if it will be used for quantitative analysis.[15]

Data Presentation

Table 1: Potential Byproducts of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate Synthesis and Their Chromatographic Behavior

Potential ByproductStructureExpected PolarityLikely Elution Order (Reversed-Phase)
2-Amino-4-(ethanesulfonyl)phenyl sulfonic acid (Structure with -SO3H instead of -SO2F)More PolarEarlier than the main compound
Unreacted Starting Material (e.g., 4-amino-benzenesulfonamide) (Structure of precursor)VariesDependent on precursor structure
Di-substituted Product (Structure with substitution on the amino group)Less PolarLater than the main compound
Polymeric Impurities (High molecular weight polymers)VariesMay not elute or appear as a broad, unresolved hump

Experimental Protocols

Protocol 1: Sample Preparation for HPLC Analysis
  • Accurately weigh approximately 1-5 mg of the crude reaction mixture.

  • Dissolve the sample in a suitable solvent (e.g., 1 mL of a 50:50 mixture of acetonitrile and water). The diluent should be miscible with the mobile phase.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter.

  • Prepare a blank injection of the diluent to ensure no interfering peaks are present.

Protocol 2: General Purpose Reversed-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% (v/v) Formic Acid in Water

  • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    20.0 5 95
    25.0 5 95
    25.1 95 5

    | 30.0 | 95 | 5 |

Visualizations

HPLC_Troubleshooting_Workflow cluster_start Start cluster_diagnosis Diagnosis cluster_chemical Chemical Issue cluster_physical Physical Issue cluster_end Resolution start Peak Tailing Observed inject_neutral Inject Neutral Compound (e.g., Toluene) start->inject_neutral decision Good Peak Shape? inject_neutral->decision optimize_ph Optimize Mobile Phase pH (Lower pH) decision->optimize_ph Yes check_fittings Check Fittings & Tubing decision->check_fittings No change_column Change to Base-Deactivated or Alternative Column optimize_ph->change_column end Problem Resolved change_column->end backflush_column Backflush or Replace Column check_fittings->backflush_column backflush_column->end

Caption: Troubleshooting workflow for HPLC peak tailing.

Method_Development_Flowchart start Start: Co-eluting Peaks scouting_gradient Run Scouting Gradient (e.g., 5-95% ACN) start->scouting_gradient optimize_gradient Optimize Gradient Slope scouting_gradient->optimize_gradient change_modifier Change Organic Modifier (e.g., to Methanol) optimize_gradient->change_modifier change_phase Test Alternative Stationary Phase (Phenyl, PFP) change_modifier->change_phase fine_tune Fine-Tune and Validate Method change_phase->fine_tune end Resolution Achieved fine_tune->end

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of 2-Amino-4-(ethanesulfonyl)phenyl Fluoranesulfonate and Trifluoromethanesulfonate

In the landscape of modern medicinal and process chemistry, the strategic selection of leaving groups is a cornerstone of efficient molecular synthesis. Among the vast arsenal available to chemists, sulfonate esters stan...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern medicinal and process chemistry, the strategic selection of leaving groups is a cornerstone of efficient molecular synthesis. Among the vast arsenal available to chemists, sulfonate esters stand out for their exceptional utility, particularly in the realms of cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide provides an in-depth comparative analysis of two potent, yet distinct, activating groups when appended to a 2-amino-4-(ethanesulfonyl)phenyl scaffold: the fluoranesulfonate (-SO2F) and the trifluoromethanesulfonate (-SO2CF3, or triflate, -OTf).

While the triflate is a well-established and widely utilized leaving group, the corresponding fluoranesulfonate is a less-common analogue that presents a unique profile of reactivity and stability. This guide will dissect the fundamental electronic and steric differences between these two moieties, predict their performance in key synthetic transformations, and provide hypothetical, yet robust, experimental protocols for their direct comparison. Our analysis is grounded in established principles of physical organic chemistry and supported by data from analogous systems, offering a predictive framework for researchers navigating the synthesis of complex aniline derivatives.

Core Physicochemical and Reactivity Principles: Fluoranesulfonate vs. Trifluoromethanesulfonate

The efficacy of a leaving group is fundamentally tied to its ability to stabilize the negative charge that develops as it departs from the parent molecule. This is governed by the electronegativity of its constituent atoms and its capacity for resonance delocalization.

The trifluoromethanesulfonate (triflate) group is renowned as one of the best leaving groups in organic chemistry. Its exceptional performance stems from the powerful inductive effect of the three fluorine atoms, which polarizes the sulfur atom and extensively delocalizes the negative charge of the resulting triflate anion through resonance across the three oxygen atoms.

The fluoranesulfonate group, while structurally similar, presents a more nuanced electronic profile. It lacks the trifluoromethyl group's potent inductive pull. Instead, the sulfur atom is directly bonded to a highly electronegative fluorine atom. This direct S-F bond has a significant impact on the group's stability and reactivity. While the sulfonyl oxygens still participate in resonance, the overall electron-withdrawing capacity and leaving group ability are generally considered to be lower than that of the triflate. However, this attenuated reactivity can be strategically advantageous, offering a different window of selectivity and stability.

A key differentiator emerges in their stability towards certain nucleophiles and reaction conditions. The S-F bond in a fluorosulfonate is susceptible to cleavage by hard nucleophiles, a reactivity pathway not typically observed with the robust C-F bonds of the triflate group.

Property2-Amino-4-(ethanesulfonyl)phenyl Fluoranesulfonate2-Amino-4-(ethanesulfonyl)phenyl TrifluoromethanesulfonateRationale
Leaving Group Ability Good to ExcellentExcellent (Superior)The strong inductive effect of the -CF3 group provides greater stabilization of the resulting anion compared to the single -F atom.
Electron-Withdrawing Strength StrongVery StrongThe trifluoromethyl group is a more powerful electron-withdrawing group than a single fluorine atom, leading to greater activation of the aromatic ring.
Predicted SNAr Reactivity HighVery HighThe superior leaving group ability and stronger ring activation by the triflate group are expected to result in faster reaction kinetics.
Predicted Cross-Coupling Reactivity HighVery HighBoth are excellent leaving groups for reactions like Suzuki, Buchwald-Hartwig, and Heck couplings. The triflate may offer slightly higher reactivity and broader catalyst compatibility.
Stability to Hard Nucleophiles Moderate (potential for S-F cleavage)HighThe C-F bonds in the triflate are exceptionally strong, whereas the S-F bond in the fluorosulfonate can be cleaved by certain nucleophiles (e.g., fluoride ions).
Synthetic Accessibility From the corresponding phenol using sulfuryl fluoride (SO2F2) or related reagents.From the corresponding phenol using triflic anhydride (Tf2O) or triflyl chloride (TfCl).
Comparative Reactivity in Key Transformations

The strategic placement of the amino and ethanesulfonyl groups on the phenyl ring significantly influences the reactivity at the C1 position where the sulfonate leaving group resides. The amino group is a powerful ortho,para-director and activating group, while the ethanesulfonyl group is a meta-director and a strong deactivating group. In the target scaffold, the leaving group is ortho to the activating amino group and meta to the deactivating sulfonyl group, setting the stage for facile substitution.

SNAr reactions proceed via a Meisenheimer complex, a resonance-stabilized anionic intermediate. The rate of this reaction is highly dependent on two factors: the activation of the aromatic ring and the ability of the leaving group to depart.

  • Triflate Substrate: The triflate-bearing compound is expected to undergo SNAr more rapidly. The triflate is an exceptionally powerful leaving group, and its strong electron-withdrawing nature further activates the aromatic ring towards nucleophilic attack.[1][2][3] Reactions involving aryl triflates can often proceed under mild conditions, sometimes even at room temperature with highly activated systems.[1][2]

  • Fluoranesulfonate Substrate: The fluoranesulfonate is also a potent leaving group and will facilitate SNAr. However, its slightly lower electron-withdrawing capacity and leaving group ability compared to the triflate suggest that it will react more slowly under identical conditions. Recent studies have highlighted the utility of aryl fluorosulfonates in SNAr, demonstrating that they are significantly more reactive than corresponding aryl chlorides but may require slightly more forcing conditions than triflates.[4]

This difference in reactivity could be exploited for chemoselectivity. In a molecule containing both a triflate and a fluoranesulfonate group on different aromatic rings, a nucleophile could potentially be directed to selectively displace the triflate under carefully controlled, mild conditions.

SNAr_Mechanism cluster_key Legend reagents Ar-LG + Nu⁻ ts1 reagents->ts1 k₁ (rate-determining) meisenheimer Meisenheimer Complex [Ar(LG)Nu]⁻ ts1->meisenheimer ts2 meisenheimer->ts2 k₂ products Ar-Nu + LG⁻ ts2->products Fast ArLG Ar-LG = Aryl Sulfonate Nu Nu⁻ = Nucleophile LG LG⁻ = Sulfonate Anion

Figure 1. Generalized mechanism for a Nucleophilic Aromatic Substitution (SNAr) reaction.

Aryl sulfonates are excellent electrophiles for a wide array of palladium-catalyzed cross-coupling reactions, serving as stable and highly reactive alternatives to aryl halides. The critical step in these catalytic cycles is the oxidative addition of the aryl-sulfonate bond to a Pd(0) complex.

  • Triflate Substrate: Aryl triflates are workhorse substrates for Suzuki, Heck, Buchwald-Hartwig, and Sonogashira couplings, among others.[3] Their high reactivity allows for oxidative addition under relatively mild conditions with a broad range of palladium catalysts and ligands.

  • Fluoranesulfonate Substrate: Aryl fluorosulfonates have emerged as powerful and economically attractive partners in cross-coupling reactions.[5] They are readily prepared from phenols using inexpensive sulfuryl fluoride (SO₂F₂) and have shown reactivity comparable to, and in some cases exceeding, that of aryl triflates.[5] Competition experiments have established a general reactivity order for leaving groups on a pyridine scaffold as Br ≥ OTf > OSO₂F > Cl, placing the fluorosulfonate's reactivity between that of a triflate and a chloride.[5] This positions the fluorosulfonate as a highly versatile and tunable leaving group for complex synthetic sequences.

The choice between the two may come down to practical considerations. Triflating agents like triflic anhydride are highly effective but can be expensive and moisture-sensitive. The use of gaseous SO₂F₂ to install the fluorosulfonate group can be operationally more demanding but is often more cost-effective.

Proposed Synthetic Routes

The synthesis of both target compounds would logically start from the common precursor, 2-amino-4-(ethanesulfonyl)phenol. This intermediate can be prepared through established methods, such as the sulfonation of 3-aminophenol followed by ethylation or related sequences.

Synthesis_Workflow cluster_triflate Triflate Synthesis cluster_fluorosulfonate Fluoranesulfonate Synthesis start 2-Amino-4-(ethanesulfonyl)phenol triflic_anhydride Triflic Anhydride (Tf₂O) Pyridine, DCM, 0 °C to RT start->triflic_anhydride so2f2 Sulfuryl Fluoride (SO₂F₂) Base (e.g., DBU, Et₃N), MeCN, RT start->so2f2 triflate_product 2-Amino-4-(ethanesulfonyl)phenyl Trifluoromethanesulfonate triflic_anhydride->triflate_product fluorosulfonate_product 2-Amino-4-(ethanesulfonyl)phenyl Fluoranesulfonate so2f2->fluorosulfonate_product

Figure 2. Proposed synthetic pathways to the target sulfonates from a common phenol intermediate.

Experimental Protocols: A Head-to-Head Comparison of Reactivity

To provide actionable data for researchers, we propose the following standardized experimental protocols designed for a direct comparison of the reactivity of the two title compounds in a representative SNAr reaction with a common amine nucleophile.

Objective: To quantitatively compare the reaction rates of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate and its trifluoromethanesulfonate analog with morpholine under standardized conditions.

  • Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-amino-4-(ethanesulfonyl)phenol (1.0 eq) and anhydrous dichloromethane (DCM, 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add anhydrous pyridine (1.5 eq) dropwise to the stirred solution.

  • Triflation: Add trifluoromethanesulfonic anhydride (Tf₂O, 1.2 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours, monitoring by TLC (e.g., 3:1 Hexanes:EtOAc).

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Separate the organic layer, wash with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the title compound.

  • Setup: To a thick-walled pressure vessel equipped with a magnetic stir bar, add 2-amino-4-(ethanesulfonyl)phenol (1.0 eq), anhydrous acetonitrile (MeCN, 0.2 M), and 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.5 eq).

  • SO₂F₂ Addition: Seal the vessel, cool to 0 °C, and carefully introduce sulfuryl fluoride (SO₂F₂, ~1.5 eq) gas from a lecture bottle via a needle valve and tubing. (Caution: SO₂F₂ is a toxic gas. This step must be performed in a well-ventilated fume hood with appropriate safety precautions).

  • Reaction: Allow the vessel to warm to room temperature and stir for 12 hours. Monitor the reaction progress by LC-MS.

  • Workup: Carefully vent the excess SO₂F₂ into a scrubber solution (e.g., concentrated NaOH). Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

  • Stock Solutions: Prepare 0.1 M stock solutions of the fluoranesulfonate, the trifluoromethanesulfonate, and an internal standard (e.g., dodecane) in anhydrous DMSO. Prepare a 0.5 M stock solution of morpholine (5.0 eq) in anhydrous DMSO.

  • Reaction Setup: In separate vials, place 1.0 mL of the fluoranesulfonate stock solution and 1.0 mL of the trifluoromethanesulfonate stock solution.

  • Initiation: At t=0, add 1.0 mL of the morpholine stock solution to each vial simultaneously. Stir the reactions at a constant temperature (e.g., 60 °C).

  • Sampling & Analysis: At timed intervals (e.g., 0, 5, 15, 30, 60, 120 min), withdraw a 50 µL aliquot from each reaction, quench it in a vial containing 1 mL of MeCN/H₂O, and analyze by LC-MS or GC-MS to determine the ratio of starting material to product relative to the internal standard.

  • Data Analysis: Plot the percentage conversion against time for both reactions to generate kinetic profiles and determine the relative reaction rates.

Conclusion and Strategic Recommendations

The choice between 2-amino-4-(ethanesulfonyl)phenyl fluoranesulfonate and its trifluoromethanesulfonate analog is not a matter of simple superiority, but one of strategic application.

  • For Maximum Reactivity: The trifluoromethanesulfonate is the undisputed choice when the highest possible reactivity is required. It will facilitate faster reaction times and may succeed where other leaving groups fail, making it ideal for difficult couplings or SNAr reactions with weak nucleophiles.

  • For Tunability, Economy, and Selectivity: The fluoranesulfonate offers a more nuanced profile. Its slightly attenuated reactivity provides a larger window for process control and may enable selective reactions in polyfunctionalized molecules.[5] Furthermore, the lower cost of the fluorosulfonating reagent (SO₂F₂) makes it a more attractive option for large-scale synthesis.[5]

Ultimately, the optimal leaving group is context-dependent. By understanding the fundamental differences in their electronic properties and reactivity, chemists can make an informed decision to accelerate discovery and optimize process development. The experimental protocols provided herein offer a clear roadmap for researchers to validate these principles within their specific applications.

References

  • Barlaam, B., et al. (1997). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. Available at: researchgate.net. [Link]

  • Schimler, S. D., et al. (2020). Development of SNAr Nucleophilic Fluorination: A Fruitful Academia-Industry Collaboration. Accounts of Chemical Research. [Link]

  • Twilton, J., et al. (2025). Visible-Light SNAr Pyridination of Aryl Halides and Triflates with Acridine-Lewis Acid Photocatalysts. The Journal of Organic Chemistry. [Link]

  • Barlaam, B., et al. (1997). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. Synlett. [Link]

  • Lee, E., et al. (2018). Reactions of Arylsulfonate Electrophiles with NMe₄F: Mechanistic Insight, Reactivity, and Scope. The Journal of Organic Chemistry. [Link]

  • Hartwig, J. F. (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. Organic Letters. [Link]

  • Watson, D. A., et al. (2009). Formation of ArF from LPdAr(F): Catalytic Conversion of Aryl Triflates to Aryl Fluorides. Science. [Link]

  • Abdolalizadeh, L., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. [Link]

  • Eisenberger, P., et al. (2012). Towards Highly Activating Leaving Groups: Studies on the Preparation of Some Halogenated Alkyl Sulfonates. Molecules. [Link]

  • Lee, E., et al. (2018). Reactions of Arylsulfonate Electrophiles with NMe₄F: Mechanistic Insight, Reactivity, and Scope. The Journal of Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Triflate. Wikipedia. [Link]

  • Pitre, S. P., et al. (2022). Electrophotocatalytic SNAr Reactions of Unactivated Aryl Fluorides at Ambient Temperature and Without Base. Chem. [Link]

  • Reddit. (2023). leaving group ability of triflate. r/OrganicChemistry. [Link]

  • Iyer, K., et al. (2024). Switching to the non-PFAS-containing fluorosulfate leaving group, together with a Pd oxidative addition complex: rapid aminations of functionalized aromatics in water. ChemRxiv. [Link]

  • Abdolalizadeh, L., et al. (2023). Aryl fluorosulfates: powerful and versatile partners in cross-coupling reactions. RSC Advances. [Link]

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Comparative

A Senior Application Scientist's Guide to Covalent Probes: Comparing 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate with Traditional Sulfonyl Fluorides

For Researchers, Scientists, and Drug Development Professionals In the landscape of covalent chemical biology and drug discovery, the precise targeting of nucleophilic amino acid residues beyond cysteine is a frontier of...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of covalent chemical biology and drug discovery, the precise targeting of nucleophilic amino acid residues beyond cysteine is a frontier of intense investigation.[1] Sulfonyl fluorides (SFs) have emerged as privileged "warheads" for their ability to form stable covalent bonds with serine, threonine, tyrosine, lysine, and histidine residues.[2] This guide provides an in-depth comparison of a functionalized aryl fluorosulfate, 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate, with traditional aryl sulfonyl fluorides. As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to critically evaluate and effectively utilize these powerful chemical tools.

The Fundamental Distinction: Sulfonyl Fluorides vs. Fluorosulfates

At the heart of this comparison lies the subtle yet significant structural difference between a sulfonyl fluoride and a fluorosulfate. Traditional aryl sulfonyl fluorides feature a direct sulfur-carbon bond to the aromatic ring, while aryl fluorosulfates possess a sulfur-oxygen-carbon linkage.

This seemingly minor variation has profound implications for reactivity. The oxygen atom in the fluorosulfate moiety acts as a resonance donor, which tempers the electrophilicity of the sulfur center.[3] Consequently, aryl fluorosulfates are generally less reactive than their aryl sulfonyl fluoride counterparts .[3][4] This attenuated reactivity can be advantageous, offering a wider window for achieving target selectivity over off-target reactions and hydrolysis.

Deconstructing the Subject: 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate

  • Amino Group (-NH₂): Located at the ortho position, the amino group is a strong electron-donating group (EDG) through resonance. This donation of electron density to the aromatic ring will further decrease the electrophilicity of the sulfur atom in the fluorosulfate, making it even less reactive.

  • Ethanesulfonyl Group (-SO₂Et): Positioned at the para position, the ethanesulfonyl group is a strong electron-withdrawing group (EWG). This will pull electron density away from the aromatic ring, thereby increasing the electrophilicity of the sulfur atom and enhancing its reactivity.

The net reactivity of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate will be a balance of these opposing electronic effects. A quantitative prediction would require experimental determination, for which we provide protocols in a later section.

Comparative Analysis: Reactivity, Stability, and Selectivity

The following table summarizes the anticipated comparative performance of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate against a traditional, simple aryl sulfonyl fluoride like phenylsulfonyl fluoride (Ph-SO₂F).

FeaturePhenylsulfonyl Fluoride (Traditional SF)2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate (Functionalized FS)Rationale
Intrinsic Electrophilicity HigherLowerThe fluorosulfate is inherently less reactive than the sulfonyl fluoride. The net effect of the substituents on the functionalized fluorosulfate will determine its precise reactivity, but it is expected to be lower than a simple sulfonyl fluoride.
Reactivity with Nucleophiles Broadly reactive with Ser, Thr, Tyr, Lys, His.[2]Expected to be less reactive, potentially leading to greater selectivity for highly nucleophilic or well-positioned residues.The lower intrinsic electrophilicity requires a more favorable microenvironment for reaction.
Hydrolytic Stability Generally good, but can be susceptible to hydrolysis, especially with activating substituents.[5][6]Expected to have higher hydrolytic stability.[7][8]The reduced electrophilicity of the sulfur center makes it less prone to attack by water.
Amino Acid Selectivity Context-dependent, but can be broad.[3][4]Potentially more selective, favoring more nucleophilic residues or those in highly activating microenvironments.[9]A higher activation energy barrier for the reaction will lead to greater discrimination between potential nucleophiles.
"Tunability" Reactivity is modulated by substituents on the aryl ring.[5]Reactivity is also tunable by substituents, offering a modular approach to probe design.The principles of physical organic chemistry apply to both scaffolds.

Experimental Workflows: Your Guide to Empirical Comparison

To empower you to directly compare these covalent probes, we provide the following detailed experimental protocols. These self-validating systems will allow you to generate the necessary data to make informed decisions for your specific research application.

Workflow for Assessing Hydrolytic Stability

This protocol allows for the determination of the hydrolytic half-life of a sulfonyl fluoride or fluorosulfate probe.

Hydrolytic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Analysis A Prepare stock solution of test compound in DMSO C Incubate compound in buffer at a defined temperature (e.g., 37°C) A->C B Prepare aqueous buffer (e.g., PBS, pH 7.4) B->C D Take aliquots at various time points C->D E Quench the reaction (e.g., with acetonitrile) D->E F Analyze by LC-MS to quantify the remaining parent compound E->F G Plot ln([Parent]) vs. time F->G H Determine the rate constant (k) from the slope G->H I Calculate half-life (t1/2 = 0.693/k) H->I

Caption: Workflow for determining the hydrolytic stability of sulfonyl fluorides.

Step-by-Step Protocol:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Prepare a sufficient volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Reaction Initiation: In a temperature-controlled environment (e.g., a 37°C water bath), add the DMSO stock solution to the pre-warmed buffer to a final concentration of 100 µM.

  • Time-Course Sampling: At designated time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

  • Quenching: Immediately quench the reaction by adding the aliquot to a tube containing a 3-fold excess of cold acetonitrile.

  • Analysis: Analyze the quenched samples by liquid chromatography-mass spectrometry (LC-MS) to determine the concentration of the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the parent compound concentration versus time. The slope of the resulting line will be the negative of the first-order rate constant (k). Calculate the half-life using the equation: t₁/₂ = 0.693 / k.

Workflow for Assessing Reactivity with a Model Nucleophile

This protocol uses a model amino acid, such as N-acetyl-L-tyrosine, to assess the intrinsic reactivity of the covalent probe.

Nucleophile_Reactivity_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis cluster_data Data Analysis A Prepare stock solutions of test compound and model nucleophile (e.g., N-Ac-Tyr) C Incubate compound and nucleophile in buffer at a defined temperature A->C B Prepare reaction buffer (e.g., PBS, pH 7.4) B->C D Take aliquots at various time points C->D E Quench the reaction D->E F Analyze by LC-MS to monitor the disappearance of starting materials and the appearance of the adduct E->F G Plot concentration vs. time F->G H Determine the second-order rate constant G->H

Caption: Workflow for assessing reactivity with a model nucleophile.

Step-by-Step Protocol:

  • Preparation: Prepare stock solutions of the test compound (10 mM in DMSO) and the model nucleophile (e.g., 100 mM N-acetyl-L-tyrosine in aqueous buffer).

  • Reaction Initiation: In a temperature-controlled environment, add the test compound and the model nucleophile to the reaction buffer to achieve desired final concentrations (e.g., 100 µM compound and 1 mM nucleophile).

  • Time-Course Sampling and Quenching: Follow the procedure outlined in the hydrolytic stability protocol.

  • Analysis: Use LC-MS to monitor the disappearance of the test compound and the appearance of the covalent adduct.

  • Data Analysis: Plot the concentration of the remaining test compound versus time. From this data, the second-order rate constant for the reaction can be determined.

Chemoproteomic Profiling: Unveiling the Cellular Targets

A powerful method to compare the selectivity of covalent probes is through chemoproteomic profiling. This involves treating live cells or cell lysates with an alkyne- or azide-functionalized version of the probe, followed by click chemistry to append a reporter tag (e.g., biotin) for enrichment and subsequent identification of target proteins by mass spectrometry.

Chemoproteomics_Workflow A Treat cells or lysate with alkyne-tagged probe B Lyse cells (if applicable) and perform click chemistry with azide-biotin A->B C Enrich biotinylated proteins with streptavidin beads B->C D On-bead digestion of proteins C->D E LC-MS/MS analysis of peptides D->E F Identify and quantify labeled proteins and sites of modification E->F

Caption: General workflow for chemoproteomic profiling of covalent probes.

A comparative chemoproteomic experiment using clickable versions of a traditional sulfonyl fluoride and 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate would provide invaluable data on their respective cellular target landscapes and selectivity profiles.[2][10][11][12]

Concluding Remarks: A Call for Empirical Evaluation

While theoretical considerations provide a strong framework for predicting the behavior of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate, empirical data is paramount. The attenuated reactivity of the fluorosulfate scaffold, modulated by the opposing electronic influences of the amino and ethanesulfonyl substituents, presents a compelling case for its potential as a highly selective covalent probe.

The provided protocols offer a clear path for the direct, head-to-head comparison of this novel reagent with traditional sulfonyl fluorides. By systematically evaluating their stability, reactivity, and cellular target engagement, researchers can make data-driven decisions to select the optimal tool for their specific biological questions, ultimately accelerating the discovery of novel therapeutics and chemical probes.

References

  • Barglow, K. T., & Cravatt, B. F. (2007). Activity-based protein profiling for the functional annotation of enzymes.
  • Grimster, N. P., et al. (2018). Emerging Utility of Fluorosulfate Chemical Probes. ACS Medicinal Chemistry Letters, 9(7), 699-703.
  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.
  • Medina-Cleghorn, D., & Nomura, D. K. (2014). Applications of activity-based protein profiling to problems in chemical and systems biology. Current Opinion in Chemical Biology, 23, 16-23.
  • Singh, J., et al. (2017). The rise of covalent drugs. Nature Reviews Drug Discovery, 16(5), 307–327.
  • Zhao, Q., et al. (2017). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society, 139(2), 680-685.
  • Zhou, Y., & Zhang, J. (2016). Covalent-reversible drugs: a new avenue for drug discovery. Trends in Pharmacological Sciences, 37(4), 307-319.
  • Am Ende, C. W., et al. (2019). Chemoselective Preparation of Clickable Aryl Sulfonyl Fluoride Monomers: A Toolbox of Highly Functionalized Intermediates for Chemical Biology Probe Synthesis. ChemBioChem, 20(1), 54-59.
  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems.
  • Boddy, C. N. (2014). A review of the recent advances in the development and application of sulfonyl fluoride probes. Bioorganic & Medicinal Chemistry Letters, 24(1), 1-8.
  • Hammett, L. P. (1937). The Effect of Structure upon the Reactivity of Organic Compounds. Benzoic Acid Derivatives. Journal of the American Chemical Society, 59(1), 96-103.
  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.
  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685-9695.
  • Parker, C. G., & Cravatt, B. F. (2018). Chemistry and chemical biology of the ubiquitin-proteasome system. Cold Spring Harbor Perspectives in Biology, 10(1), a029519.
  • Powers, J. C., et al. (2002). Irreversible inhibitors of serine, cysteine, and threonine proteases. Chemical Reviews, 102(12), 4639-4750.
  • Roberts, A. M., et al. (2017). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 139(49), 17978-17989.
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Taunton, J., et al. (2018). Covalent drug discovery: the state of the art. Nature Reviews Drug Discovery, 17(10), 709-726.
  • Witte, M. D., et al. (2012). Activity-based chemical proteomics. Annual Review of Biochemistry, 81, 245-273.
  • Zhang, C., et al. (2016). Covalent modification of a non-catalytic lysine in the ATP pocket of protein kinases. Nature Chemical Biology, 12(12), 1040-1048.

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Validation

A Comparative Guide to the LC-MS Validation of 2-Amino-4-(ethanesulfonyl)phenyl Fluoranesulfonate Conjugates

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the method validation of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate conjugates. Designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth technical comparison of liquid chromatography-mass spectrometry (LC-MS) strategies for the method validation of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate conjugates. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to explain the causality behind experimental choices, ensuring a robust and defensible validation package grounded in scientific first principles and regulatory expectations.

Introduction: The Analytical Challenge

The molecule at the heart of our topic, 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate, belongs to a class of sulfonated aromatic amines. When functionalized as "conjugates," these molecules are typically linked to larger moieties such as proteins, peptides, or linkers for therapeutic or diagnostic purposes. The validation of analytical methods for these conjugates presents a unique set of challenges. The core molecule itself possesses high polarity due to the presence of amino (-NH₂) and ethanesulfonyl (-SO₂CH₂CH₃) groups. This inherent polarity is often magnified by the conjugated partner.

Such characteristics dictate careful consideration of chromatographic and mass spectrometric conditions to achieve reliable quantification. The goal of this guide is to compare and contrast potential analytical approaches, providing a framework for developing and validating a method that is not only compliant with regulatory standards but is also scientifically sound and robust for its intended purpose. The principles discussed are grounded in guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[1][2][3][4][5][6]

Analyte Physicochemical Properties & Method Development Strategy

The structure of the analyte, featuring a sulfone and an aromatic amine, suggests it will be readily ionizable and highly polar. Sulfonamides, a related class, are known to be easily protonated under acidic conditions, making them ideal candidates for positive ion mode electrospray ionization (ESI) LC-MS/MS.[7] The primary challenge in method development is not ionization, but chromatographic retention.

The Central Challenge: Chromatographic Retention

Traditional reverse-phase (RP) liquid chromatography, which utilizes a nonpolar stationary phase (like C18) and a polar mobile phase, struggles to retain highly polar compounds.[8][9] Such analytes have a low affinity for the stationary phase and may elute at or near the void volume, leading to poor resolution from matrix components and unreliable integration. This necessitates a comparison between conventional RP approaches and alternative chromatographic modes.

Comparison of Chromatographic Strategies

FeatureReverse-Phase (RP-LC)Hydrophilic Interaction Liquid Chromatography (HILIC)
Stationary Phase Nonpolar (e.g., C18, C8)Polar (e.g., bare silica, amide, diol)[9]
Mobile Phase Polar (High aqueous content)Nonpolar (High organic, e.g., >70% Acetonitrile)[10]
Elution Order Least polar compounds elute last.Most polar compounds elute last.[9]
Pros for Analyte Broad applicability, well-understood. May work if conjugate is highly hydrophobic.Excellent retention for polar and hydrophilic analytes.[10][11][12] Enhanced ESI-MS sensitivity due to high organic mobile phase promoting better desolvation.[10]
Cons for Analyte Poor retention for the polar parent molecule and potentially polar conjugates.[8][9]Requires careful control of mobile phase water content. Longer column equilibration times may be needed.[11] Sample diluent must match mobile phase to avoid peak distortion.[11]

For 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate conjugates, HILIC is often the superior choice . It directly addresses the primary challenge of retaining a highly polar molecule, providing the chromatographic separation necessary for robust quantification.

Mass Spectrometry Detection

The choice of mass spectrometer and settings is critical for achieving the required sensitivity and selectivity.

  • Ionization: Electrospray Ionization (ESI) is the premier technique for ionizing polar molecules from a liquid stream.[13][14] Operating in positive ion mode is recommended, as the amino group is readily protonated, especially in an acidic mobile phase (e.g., containing 0.1% formic acid).[7][15]

  • Mass Analyzer: For quantitative analysis, a triple quadrupole (QqQ) mass spectrometer is the industry gold standard.[16] It offers exceptional sensitivity and selectivity by operating in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion is selected in the first quadrupole, fragmented in the second, and a specific product ion is monitored in the third. This "LC-MS/MS" approach minimizes background noise and ensures that the signal is highly specific to the analyte of interest.[16][17]

A Framework for Method Validation

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[1] The following protocol is based on the ICH Q2(R2) and FDA Bioanalytical Method Validation guidelines.[2][3][6][18]

The Validation Workflow

The overall process follows a logical sequence, where each step builds confidence in the method's performance.

Validation_Workflow Dev Method Development (LC & MS Optimization) Proto Write Validation Protocol (Define Parameters & Criteria) Dev->Proto Spec Specificity & Selectivity Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOQ Limit of Quantification (LOQ) Prec->LOQ Stab Stability (Freeze-Thaw, Bench-Top, etc.) LOQ->Stab Rob Robustness Stab->Rob Rep Generate Validation Report Rob->Rep

LC-MS Method Validation Workflow.
Step-by-Step Validation Parameters

1. Specificity / Selectivity

  • Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Protocol:

    • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.

    • Analyze blank matrix spiked with the analyte at the Lower Limit of Quantification (LLOQ).

    • Analyze blank matrix spiked with potentially interfering substances (e.g., known metabolites, structurally similar compounds).

  • Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank samples. In the LLOQ sample, the analyte peak must be clearly distinguishable from background noise.

2. Linearity and Range

  • Purpose: To demonstrate the method's ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval over which the method is precise, accurate, and linear.

  • Protocol:

    • Prepare a set of calibration standards by spiking blank matrix with known concentrations of the analyte. A minimum of five concentrations is recommended.

    • Analyze the calibration standards and plot the peak area ratio (analyte/internal standard) against the nominal concentration.

    • Perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ).

3. Accuracy

  • Purpose: To assess the closeness of agreement between the measured value and the true value.

  • Protocol:

    • Prepare Quality Control (QC) samples by spiking blank matrix at a minimum of three concentration levels: Low, Medium, and High (e.g., 3x LLOQ, 50% of range, and 80% of range).

    • Analyze at least five replicates of each QC level against a freshly prepared calibration curve.

    • Accuracy is expressed as the percent recovery: (Mean Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria: The mean recovery should be within 85-115% of the nominal concentration (80-120% for LLOQ).[3]

4. Precision

  • Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze replicates (n≥5) of the QC samples (Low, Medium, High) in a single analytical run.

    • Intermediate Precision (Inter-assay precision): Analyze the QC samples on different days, with different analysts, or on different instruments.

    • Precision is expressed as the relative standard deviation (%RSD).

  • Acceptance Criteria: The %RSD should not exceed 15% for each QC level (≤20% for LLOQ).[3]

5. Limit of Quantification (LOQ)

  • Purpose: To determine the lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Protocol: The LOQ is established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (80-120%) and precision (≤20% RSD).

  • Acceptance Criteria: The analyte signal at the LOQ should be at least 5-10 times the signal of a blank sample.

6. Stability

  • Purpose: To evaluate the chemical stability of the analyte in the biological matrix under various processing and storage conditions.

  • Protocol: Analyze Low and High QC samples after exposing them to different conditions:

    • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

    • Bench-Top Stability: Stored at room temperature for a duration that mimics sample handling time.

    • Long-Term Stability: Stored at intended storage temperature (-20°C or -80°C) for a defined period.

    • Autosampler Stability: Processed samples stored in the autosampler for the expected run time.

  • Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.

Case Study: HILIC vs. Reverse-Phase for a Conjugate Fragment

To illustrate the practical implications of the chromatographic choices, consider a validation for a small, polar fragment of a larger conjugate. The objective is to quantify this fragment in human plasma. Two methods were developed and validated.

  • Method A: A conventional C18 reverse-phase method.

  • Method B: A HILIC method using an amide stationary phase.

Method_Selection cluster_0 Method Development cluster_1 Performance Evaluation Analyte Analyte Properties (High Polarity, pKa) RP_Dev Method A: RP-C18 Analyte->RP_Dev Initial Screen HILIC_Dev Method B: HILIC Analyte->HILIC_Dev Alternative RP_Result Result A: Poor Retention (k' < 1) Low Sensitivity Matrix Effects RP_Dev->RP_Result HILIC_Result Result B: Good Retention (k' > 2) High Sensitivity Minimal Matrix Effects HILIC_Dev->HILIC_Result Decision Decision: Select Method B for Full Validation RP_Result->Decision HILIC_Result->Decision

Decision pathway for selecting the optimal chromatographic method.

Comparative Validation Data Summary

Validation ParameterMethod A (Reverse-Phase)Method B (HILIC)Commentary
Retention Factor (k') 0.83.5Method B provided significantly better retention, moving the analyte away from the solvent front and potential matrix interferences.
Linearity (r²) 0.9910.998Both methods showed good linearity, but Method B was superior.
LOQ 5 ng/mL0.5 ng/mLThe improved retention and sensitivity from the HILIC method resulted in a 10-fold lower LOQ.
Accuracy (% Recovery) 82-118%95-104%Method B demonstrated tighter accuracy across all QC levels.
Precision (%RSD) <18%<8%Method B was significantly more precise, indicating a more reliable and reproducible method.

The Critical Role of the Internal Standard

For any LC-MS quantification, an internal standard (IS) is essential to correct for variability during sample preparation and analysis.[19][20][21] The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., containing ¹³C or ²H atoms).[20][22] A SIL-IS has nearly identical chemical and physical properties to the analyte, meaning it co-elutes chromatographically and experiences the same extraction recovery and ionization effects.[20] This provides the most effective normalization and leads to the highest accuracy and precision. If a SIL-IS is not available, a structural analog can be used, but it must be chromatographically resolved from the analyte.[22]

Conclusion

The successful validation of an LC-MS method for 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate conjugates hinges on a strategy that directly confronts the molecule's inherent polarity. A comparative evaluation of chromatographic techniques reveals that HILIC often provides a superior solution to the poor retention seen in traditional reverse-phase methods. By pairing a well-developed HILIC separation with sensitive and specific detection via tandem mass spectrometry, a robust method can be established. Following a systematic validation protocol based on ICH and FDA guidelines ensures that the method is fit for its purpose, generating accurate, reliable, and defensible data critical for advancing drug development programs.

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  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018, January 2). Journal of Pharmaceutical and Biomedical Analysis.
  • Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. (n.d.). Agilent.
  • CLG-SUL4.04 Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. (n.d.).
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  • LC-MS method validation resources. (2024, August 4). Reddit.
  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. (n.d.).
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  • Validation of Analytical Procedures Q2(R2). (2023, November 30). ICH.
  • Development and Validation of a Novel LC-MS/MS Method for a TDM-Guided Personalization of HSCT Conditioning with High-Dose Busulfan in Children. (n.d.). Cancers.
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Comparative

A Comparative Guide to Benchmarking the Catalytic Efficiency of Novel Sulfonate-Containing Compounds: A Case Study in Suzuki-Miyaura Cross-Coupling

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern synthetic chemistry, the relentless pursuit of more efficient and selective catalysts is a driving force in drug discovery and ma...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the relentless pursuit of more efficient and selective catalysts is a driving force in drug discovery and materials science. While a vast library of catalysts exists, the evaluation of novel compounds remains a critical challenge. This guide addresses the benchmarking of a specific, likely novel, compound: 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate . Due to the absence of this compound in publicly available literature, this guide will provide a comprehensive framework for its evaluation. We will use the Suzuki-Miyaura cross-coupling reaction as a model system to benchmark its potential catalytic performance against established alternatives. This approach not only offers a practical methodology for the user's compound of interest but also serves as a general protocol for evaluating other novel catalytic agents.

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation due to its mild reaction conditions and broad functional group tolerance.[1][2] The efficiency of this reaction is heavily dependent on the catalyst system, which typically consists of a palladium source and a supporting ligand. The structural features of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate, particularly the amino and sulfonate groups, suggest its potential as a ligand or a component of a catalyst system. Sulfonate groups, for instance, can enhance the water solubility of a catalyst, facilitating reactions in environmentally benign aqueous media and simplifying catalyst recovery.[3] They can also stabilize catalytic intermediates through electrostatic interactions.[3][4]

This guide will provide a comparative analysis of established palladium-based catalyst systems, detailed experimental protocols for benchmarking, and a theoretical framework for understanding the catalytic cycle.

Comparative Performance of Benchmark Catalysts in Suzuki-Miyaura Coupling

To establish a performance baseline, we will compare several widely used palladium catalyst systems in a model Suzuki-Miyaura reaction: the coupling of 4-bromotoluene with phenylboronic acid. The following table summarizes their performance based on data from analogous reactions, providing a clear benchmark for evaluating a new catalyst.[5][6]

Catalyst SystemAryl HalideArylboronic AcidBaseSolventTemp. (°C)Cat. Loading (mol%)Yield (%)Reference
Pd(OAc)₂ / SPhos4-BromotoluenePhenylboronic acidK₃PO₄Toluene/H₂O1000.598[6]
Pd₂(dba)₃ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄t-BuOH100295[6]
Pd(PPh₃)₄4-BromoanisolePhenylboronic acidK₂CO₃Toluene100292[5]
Pd/Fe₃O₄@C (heterogeneous)4-BromoanisolePhenylboronic acidK₂CO₃H₂O/EtOH80->99[5]
Pd/C (heterogeneous)Aryl bromidesPhenylboronic acidK₂CO₃EtOH/H₂O80183-95[7]

Note: The performance of these catalysts can vary depending on the specific substrates and reaction conditions.

Experimental Protocols for Catalyst Benchmarking

The following protocols provide a standardized methodology for evaluating the catalytic efficiency of a novel compound like 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate in the Suzuki-Miyaura reaction.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is adapted from established methods for the Suzuki-Miyaura coupling of ortho-bromoanilines and can be used as a starting point for optimization.[8]

Materials:

  • Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, or the test compound: 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate)

  • 6-Bromo-2,2-dimethylchroman-4-amine (or another suitable aryl halide)

  • Desired boronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane/H₂O, toluene, 2-MeTHF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask, add the aryl halide (1.0 mmol), the desired boronic acid (1.2 mmol), and the base (2.0 mmol).

  • Add the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and the ligand (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v, 10 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Self-Validation: The progress of the reaction should be monitored at regular intervals. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In-situ Catalyst Formation and Reaction

This protocol is for the in-situ generation of the active Pd(0) catalyst, which is a common practice in cross-coupling reactions.[9]

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 1.0 mol%) and the ligand (e.g., P(o-tol)₃, 2.5 mol%) to a dry reaction vial.

  • Add the aryl halide (5.0 mmol), phenylboronic acid (5.5 mmol), and the base (e.g., 2 M aqueous sodium carbonate).

  • Add the solvent (e.g., propan-1-ol).

  • Seal the vial and heat the reaction mixture at reflux for 1 hour under a nitrogen atmosphere.[10]

  • Follow the workup and purification procedure as described in Protocol 1.

Visualization of Catalytic Pathway and Experimental Workflow

Catalytic Cycle of the Suzuki-Miyaura Reaction

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction, which involves three key steps: oxidative addition, transmetalation, and reductive elimination.[11]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OH)₂ Base PdII_Aryl R-Pd(II)L_n-R' Transmetal->PdII_Aryl RedElim Reductive Elimination PdII_Aryl->RedElim RedElim->Pd0 R-R' caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Benchmarking

The following diagram outlines the systematic workflow for benchmarking the performance of a novel catalyst.

Benchmarking_Workflow cluster_workflow Catalyst Benchmarking Workflow Setup Reaction Setup (Catalyst, Substrates, Solvent, Base) Reaction Controlled Reaction (Temperature, Time) Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Workup & Purification (Extraction, Chromatography) Monitoring->Workup Complete Analysis Product Analysis (NMR, MS, Yield) Workup->Analysis Comparison Data Comparison (vs. Benchmark Catalysts) Analysis->Comparison caption Experimental workflow for catalyst benchmarking.

Caption: A systematic workflow for benchmarking catalyst performance.

Conclusion

While direct experimental data for the catalytic efficiency of 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate is not currently available, this guide provides a robust framework for its evaluation. By employing the Suzuki-Miyaura cross-coupling reaction as a model system and benchmarking against established catalysts, researchers can systematically assess the performance of this and other novel compounds. The provided protocols and workflows are designed to ensure scientific integrity and generate reliable, comparable data. The unique structural motifs of the target compound, particularly the sulfonate group, suggest the potential for novel catalytic activity, possibly in aqueous media, which aligns with the principles of green chemistry.[3] Further investigation using the methodologies outlined in this guide will be crucial in elucidating its true catalytic potential.

References

  • The Role of Advanced Ligands in Modern Catalysis: A Focus on Phosphine Sulfonates. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Comparison of the catalysts activity for Suzuki-Miyaura benchmark reactions. ResearchGate. [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross-Coupling Catalysis. MDPI. [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. [Link]

  • The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions. PMC. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]

  • Elucidating the Key Role of Phosphine−Sulfonate Ligands in Palladium-Catalyzed Ethylene Polymerization: Effect of Ligand Structure on the Molecular Weight and Linearity of Polyethylene. ACS Publications. [Link]

  • Elucidating the Key Role of Phosphine–Sulfonate Ligands in Palladium-Catalyzed Ethylene Polymerization: Effect of Ligand Structure on the Molecular Weight and Linearity of Polyethylene. Ito Research Group. [Link]

  • The Impact of Ligand Carboxylates on Electrocatalyzed Water Oxidation. PMC. [Link]

  • Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. [Link]

  • Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • Influence of Ligand Backbone Structure and Connectivity on the Properties of Phosphine-Sulfonate Pd(II)/Ni(II) Catalysts. PMC. [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. Scientific Research Publishing. [Link]

  • Capstone Laboratory Experiment Investigating Key Features of Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions. ACS Publications. [Link]

  • Experimenting with a Suzuki–Miyaura Cross-Coupling Reaction That Demonstrates Tolerance toward Aldehyde Groups To Teach Undergraduate Students the Fundamentals of Transition-Metal-Catalyzed Reactions. ACS Publications. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Sami Publishing Company. [Link]

  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • A New Synthesis of Sulfonamides by Aminolysis of p-Nitrophenylsulfonates Yielding Potent and Selective Adenosine A2B Receptor Antagonists. Journal of Medicinal Chemistry. [Link]

  • Synthesis and antioxidant activity of 2-amino-4-phenyl-1,3-thiazole derivatives. ResearchGate. [Link]

  • (PDF) SYNTHESIS OF ETHYL-2-AMINO-4- (PHENYL)THIOPHENE-3-CARBOXYLATE DERIVATIVES: MOLECULAR DOCKING AND BIOLOGICAL STUDIES. ResearchGate. [Link]

  • Sulfonic Acid-Functionalized Magnetic Nanoparticles as an Efficient Catalyst for the Synthesis of Benzo[9][12]imidazo[1, 2-a]pyrimidine Derivatives, 2-Aminobenzothia Zolomethylnaphthols and 1-Amidoalkyl-2-naphthols. ResearchGate. [Link]

  • Ultrasound-Assisted Synthesis of 2-amino-4H-Pyran Derivatives under Aqueous Media. Letters in Applied NanoBioScience. [Link]

  • Evaluation of Alkane Sulfonic Acid Catalysts and Derivatives for Curing Activity in a Melamine/Acrylic Polyol. American Coatings Association. [Link]

  • Original Research J. Synth. Chem. Aromatic Sulfonamides: S-N bond formation using MNPs-Benzo[d]imidazole-Cu Magnetic Catalyst. Journal of Synthetic Chemistry. [Link]

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Safety & Regulatory Compliance

Safety

Comprehensive Logistical and Disposal Plan: 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate

As Sulfur Fluoride Exchange (SuFEx) chemistry becomes increasingly prevalent in drug discovery and materials science, the handling and disposal of aryl fluorosulfates (fluorosulfonates) require rigorous, scientifically g...

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Author: BenchChem Technical Support Team. Date: April 2026

As Sulfur Fluoride Exchange (SuFEx) chemistry becomes increasingly prevalent in drug discovery and materials science, the handling and disposal of aryl fluorosulfates (fluorosulfonates) require rigorous, scientifically grounded protocols.

Unlike highly volatile and acutely toxic alkyl fluorosulfonates (such as methyl fluorosulfonate, known as "magic methyl")[1], aryl fluorosulfates like 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate are generally stable under neutral conditions[2]. However, their disposal must be managed with strict logistical oversight to prevent environmental contamination and the dangerous release of hydrofluoric acid (HF) or sulfur oxides (SOx) during degradation.

This guide provides the authoritative, step-by-step operational framework for the safe segregation, packaging, and professional disposal of this compound.

Mechanistic Hazard Assessment & Causality

To design a self-validating disposal system, one must understand the chemical causality of the waste material.

In organic chemistry, the fluorosulfonate group ( F−SO2​−O−R ) is an exceptional leaving group[2]. While 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate is relatively stable to aqueous hydrolysis at a neutral pH, introducing it to strongly basic or acidic waste streams triggers hazardous degradation pathways:

  • Basic Conditions: Hydroxide ions can attack the sulfur center, hydrolyzing the ester to yield 2-amino-4-(ethanesulfonyl)phenol and the fluorosulfate anion ( FSO3−​ ).

  • Acidic/Thermal Stress: The FSO3−​ anion can further decompose to release free fluoride ions. If the waste stream becomes acidified, highly toxic and corrosive hydrofluoric acid (HF) gas is generated.

Quantitative Waste Segregation & Compatibility

Proper segregation is the first line of defense in chemical logistics. All quantitative and categorical parameters for storing this specific waste stream are summarized below.

ParameterSpecification / RequirementMechanistic Rationale
Waste Classification Halogenated Organic Solid/LiquidContains both Fluorine (F) and Sulfur (S) heteroatoms.
Primary Container High-Density Polyethylene (HDPE) or PTFEPrevents etching in the unlikely event of HF generation. Glass is prohibited.
Incompatible Streams Strong bases (NaOH, KOH), Strong acids, AminesPrevents exothermic hydrolysis and subsequent fluoride release.
Storage Temperature Ambient (15°C - 25°C)Prevents thermal degradation of the fluorosulfate group.
Max Accumulation 90 Days (or per local RCRA regulations)Minimizes long-term degradation risks in the waste accumulation area.

Logistical Disposal Workflow

The following Graphviz diagram maps the logical relationship between waste generation, compatibility checks, and final destruction.

DisposalWorkflow Gen Waste Generation (Aryl Fluorosulfate) Seg Segregation (Halogenated Organic) Gen->Seg NoDIY Prohibited: In-Lab Hydrolysis (Risk of HF/SOx Release) Gen->NoDIY Comp Compatibility Check (No Strong Bases/Acids) Seg->Comp Pack Primary Containment (HDPE / PTFE) Comp->Pack Inc Licensed High-Temperature Incineration (with Scrubbers) Pack->Inc

Workflow for the safe segregation and professional disposal of aryl fluorosulfate waste.

Step-by-Step Methodologies

Protocol A: Routine Waste Packaging and Labeling

This protocol ensures the chemical is safely staged for transport by a licensed hazardous waste vendor. Validation step: Visual inspection of container integrity and pH neutrality of the secondary containment area.

  • Preparation: Don appropriate PPE, including nitrile gloves (double-gloved), a flame-resistant lab coat, and safety goggles. Conduct all transfers inside a certified chemical fume hood.

  • Container Selection: Select a clean, dry, and chemically compatible HDPE waste carboy or wide-mouth PTFE jar. Ensure the container has never held incompatible materials (e.g., strong alkalis).

  • Transfer: Carefully transfer the 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate (whether neat solid, or dissolved in an inert organic solvent like dichloromethane or ethyl acetate) into the container.

  • Sealing & Validation: Seal the container tightly with a PTFE-lined cap. Self-Validation: Wipe the exterior of the container with a dry chem-wipe and inspect for any residue or micro-leaks.

  • Labeling: Affix a hazardous waste label immediately. The label must explicitly state:

    • Hazardous Waste: Halogenated Organic.

    • Specific Contents: 2-Amino-4-(ethanesulfonyl)phenyl fluoranesulfonate, [List any solvents].

    • Hazards: Toxic, Irritant, Contains Fluorine and Sulfur.

  • Secondary Containment: Place the sealed HDPE container into a secondary containment tray made of polypropylene, segregated away from any basic or acidic waste streams.

  • Logistical Handoff: Schedule a pickup with a licensed hazardous waste management facility. Ensure the vendor's profile explicitly notes the presence of fluorine and sulfur, as this mandates destruction via high-temperature incineration equipped with alkaline flue-gas scrubbers.

Protocol B: Solid Spill Response & Decontamination

In the event of an accidental spill of the neat solid on the benchtop, follow this procedural guidance to prevent aerosolization and exposure.

  • Isolate & Evaluate: Evacuate non-essential personnel from the immediate area. Ensure the fume hood sash is lowered to maximize airflow over the spill zone.

  • PPE Escalation: In addition to standard PPE, don a particulate respirator (N95 or P100) if the spill is outside the fume hood to prevent inhalation of the fine powder.

  • Dampening (Dust Suppression): Do not sweep the dry powder. Lightly mist the spilled solid with an inert, non-nucleophilic solvent (e.g., heptane or a small amount of isopropanol) to suppress dust generation. Do not use water or basic solutions.

  • Collection: Use a non-sparking, disposable plastic scoop to collect the dampened solid. Transfer the material into an HDPE hazardous waste container.

  • Decontamination: Wipe the affected surface with absorbent pads soaked in isopropanol.

  • Waste Consolidation: Place all used scoops, wipes, and contaminated gloves into a sealed plastic bag, label it as "Fluorosulfate Contaminated Debris," and place it in the halogenated solid waste stream.

References

  • Fluorosulfonate. Wikipedia, The Free Encyclopedia. URL: [Link]

  • Methyl fluorosulfonate. Wikipedia, The Free Encyclopedia. URL: [Link]

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